(S)-OTS514
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H20N2O2S |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
9-[4-[(2S)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m1/s1 |
Clé InChI |
OETLNMOJNONWOY-GFCCVEGCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
(S)-OTS514 Mechanism of Action in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-OTS514 is a potent and highly selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers while exhibiting minimal expression in normal adult tissues, making it an attractive therapeutic target. This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models by inducing cell cycle arrest, apoptosis, and disrupting key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and potential application of this compound in cancer research and drug development.
Introduction to this compound and its Target: TOPK
This compound is the S-enantiomer of OTS514, a compound identified as a potent inhibitor of TOPK with a half-maximal inhibitory concentration (IC50) of 2.6 nM in cell-free assays.[1][2][3] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a crucial role in mitosis, particularly in cytokinesis.[4] Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in various malignancies, including multiple myeloma, lung cancer, kidney cancer, ovarian cancer, and osteosarcoma, where its high expression often correlates with poor prognosis.[5][6][7]
Core Mechanism of Action: Inhibition of TOPK and Induction of Apoptosis
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TOPK. This inhibition leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis. A hallmark of OTS514-induced cell death is the defect in cytokinesis, the final stage of cell division, leading to the formation of multinucleated cells and subsequent apoptosis.[4]
Induction of Cell Cycle Arrest and Apoptosis
Treatment of cancer cells with this compound leads to a significant increase in the number of apoptotic cells. This is evidenced by increased caspase-3/7 activity and cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[8][9] Furthermore, OTS514 induces cell cycle arrest, preventing cancer cells from progressing through mitosis.[2][6]
Impact on Key Signaling Pathways
Inhibition of TOPK by this compound results in the modulation of several critical downstream signaling pathways that are essential for cancer cell survival and proliferation.
Disruption of Pro-Survival Signaling
This compound has been shown to disrupt multiple pro-survival signaling cascades, including:
-
AKT Pathway: Inhibition of AKT signaling is observed in some cancer cell lines following OTS514 treatment.[6]
-
p38 MAPK Pathway: OTS514 treatment leads to a decrease in the phosphorylation of p38 MAPK.[6]
-
NF-κB Pathway: The inhibitor suppresses the canonical NF-κB pathway, as indicated by a marked decrease in the phosphorylated form of IκBα.[6]
Activation of Tumor Suppressor Pathways
Conversely, this compound treatment leads to the activation of tumor-suppressive pathways:
-
FOXO3a and its Targets: An elevation in the levels of the transcription factor FOXO3a and its downstream transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), is observed.[6] This contributes to cell cycle arrest.
Downregulation of Oncogenic Transcription Factors
-
FOXM1: A notable effect of TOPK inhibition by OTS514 is the loss of the transcription factor FOXM1, which is a key regulator of cell cycle progression.[6]
-
E2F1: OTS514 has also been shown to suppress the expression of E2F target genes, with a marked decrease in the protein levels of the transcription factor E2F1.[8]
The effects of this compound on these signaling pathways appear to be independent of the p53 tumor suppressor protein's mutational status.[6]
Quantitative Data on Preclinical Efficacy
In Vitro Potency
This compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines with IC50 values in the nanomolar range.
| Cancer Type | Cell Lines | IC50 Range (nM) | Reference |
| TOPK (cell-free) | - | 2.6 | [1][2] |
| Multiple Myeloma | MM1.S, MM1.R, RPMI 8226, KMS34, KMS11, JJN3, LP-1, NCI H929, U266B1 | 11.6 - 29.4 | [2] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [5] |
| Ovarian Cancer | - | 3.0 - 46 | [5] |
| Small Cell Lung Cancer | - | 0.4 - 42.6 | [1] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the significant in vivo anti-tumor activity of OTS514 and its orally bioavailable derivative, OTS964.
| Cancer Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| A549 Lung Cancer Xenograft | OTS514 | 1-5 mg/kg, i.v., daily for 2 weeks | Dose-dependent tumor regression | [2] |
| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg, p.o., 5 days/week | 48% - 81% reduction in tumor size | [6] |
Potential Mechanisms of Resistance
A potential mechanism of resistance to OTS514 has been identified. The RPMI 8226-Dox40 multiple myeloma cell line, which overexpresses the multi-drug resistance transporter gene ABCB1 (P-glycoprotein), is resistant to the cytotoxic effects of OTS514.[2][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-1000 nM) in triplicate. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against TOPK, phospho-FOXM1, FOXM1, phospho-AKT, AKT, phospho-p38, p38, phospho-IκBα, IκBα, p21, p27, and PARP.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or its vehicle control via the desired route (e.g., intravenous injection or oral gavage) at the specified dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Compare the tumor growth between the treated and control groups.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 5. ijbs.com [ijbs.com]
- 6. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
(S)-OTS514: A Technical Guide to the Discovery and Development of a Potent TOPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of (S)-OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). This document details the scientific rationale for targeting TOPK in oncology, the mechanism of action of this compound, and the experimental methodologies used to characterize its activity. Quantitative data from key preclinical studies are summarized in structured tables for clear comparison, and critical signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction: The Rationale for Targeting TOPK
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in mitosis.[1][2] In normal adult tissues, TOPK expression is largely restricted to proliferating cells, such as those in the testes and hematopoietic tissues.[3] However, TOPK is frequently overexpressed in a wide range of human cancers, including lung, breast, colon, and pancreatic cancers, where its elevated expression often correlates with poor prognosis and resistance to therapy.[3][4]
The oncogenic role of TOPK is attributed to its involvement in multiple cellular processes that are hallmarks of cancer. TOPK promotes cell proliferation, facilitates tumor invasion and metastasis, and contributes to the maintenance of cancer stem cells.[4] Its downstream signaling network includes the activation of key pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor growth and survival.[1] Given its tumor-specific expression and central role in cancer progression, TOPK has emerged as a promising therapeutic target for the development of novel anticancer agents.[3]
Discovery and Development of this compound
The discovery of this compound stemmed from a high-throughput screening campaign of a large chemical library to identify potent inhibitors of TOPK kinase activity. This was followed by lead optimization to improve potency, selectivity, and drug-like properties. This compound, a thieno[2,3-c]quinolone derivative, was identified as a highly potent and selective inhibitor of TOPK.[5]
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly inhibiting the kinase activity of TOPK.[5] The inhibition of TOPK leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
TOPK Signaling Pathway
TOPK is a key node in a complex signaling network that regulates cell proliferation and survival. It is activated by upstream kinases and, in turn, phosphorylates a variety of downstream substrates. The inhibition of TOPK by this compound disrupts these critical signaling events.
Quantitative Data
The potency and efficacy of this compound have been evaluated in a range of preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| TOPK (cell-free) | Kinase Assay | 2.6 | [5] |
| VMRC-RCW (Kidney) | Cell Viability | 19.9 | [6] |
| Caki-1 (Kidney) | Cell Viability | 29.8 | [6] |
| Caki-2 (Kidney) | Cell Viability | 44.1 | [6] |
| 769-P (Kidney) | Cell Viability | 33.7 | [6] |
| 786-O (Kidney) | Cell Viability | 25.5 | [6] |
| ES-2 (Ovarian) | Cell Viability | ~3.0 - 46 | [6] |
| Human Myeloma Cell Lines | Cell Viability | Nanomolar range | [4] |
Table 2: In Vivo Efficacy of OTS514 and Related Compounds
| Cancer Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human Lung Cancer Xenograft (LU-99) | OTS964 (oral) | 100 mg/kg, daily for 2 weeks | Complete tumor regression | [7] |
| Human Lung Cancer Xenograft (LU-99) | OTS964 (liposomal IV) | Twice a week for 3 weeks | Complete tumor regression in 5/6 mice | [7] |
| Myeloma Xenograft (H929) | OTS964 (oral) | 100 mg/kg, 5 days/week | 48-81% reduction in tumor size | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro TOPK Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TOPK.
Principle: The assay quantifies the phosphorylation of a substrate by recombinant TOPK in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is typically measured using methods such as radioactivity (³²P-ATP), fluorescence, or luminescence.
Protocol Overview:
-
Reagents: Recombinant human TOPK enzyme, kinase buffer, ATP, a specific TOPK substrate (e.g., a synthetic peptide), and this compound.
-
Procedure: a. Serially dilute this compound to a range of concentrations. b. In a microplate, combine the TOPK enzyme, the substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction for a defined period at a specific temperature (e.g., 30°C for 60 minutes). e. Stop the reaction. f. Detect and quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of this compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Overview:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the TOPK signaling pathway following treatment with this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins.
Protocol Overview:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-TOPK, anti-phospho-p38), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
In Vivo Xenograft Efficacy Study
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo antitumor activity of this compound.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Protocol Overview:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (or a related compound like OTS964 for oral dosing) via the desired route (e.g., oral gavage, intravenous injection) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth.
Mandatory Visualizations
The following diagrams provide visual representations of key concepts and workflows in the development of this compound.
Experimental Workflow for Preclinical Evaluation
Logical Relationship in Kinase Inhibitor Drug Discovery
Conclusion
This compound is a potent and selective TOPK inhibitor with promising preclinical activity against a range of cancer types. Its mechanism of action, centered on the inhibition of a key mitotic kinase, leads to cell cycle arrest and apoptosis in tumor cells. The data presented in this guide highlight the therapeutic potential of targeting TOPK in oncology. Further investigation, including clinical trials, will be necessary to fully elucidate the safety and efficacy of this compound in cancer patients. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued development of TOPK inhibitors as a novel class of anticancer agents.
References
- 1. ijbs.com [ijbs.com]
- 2. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of (S)-OTS514 in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple myeloma (MM) remains a largely incurable hematologic malignancy, necessitating the development of novel therapeutic strategies. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a compelling molecular target in this disease. TOPK is a mitotic kinase that is highly expressed in malignant plasma cells and is associated with tumor proliferation, maintenance of cancer stem cells, and poor patient prognosis.[1][2] (S)-OTS514 is a potent and selective small molecule inhibitor of TOPK, demonstrating significant anti-myeloma activity in preclinical models. This technical guide provides a comprehensive overview of the target validation of this compound in multiple myeloma, detailing its mechanism of action, experimental validation protocols, and key preclinical efficacy data.
The Molecular Target: TOPK
TOPK is a serine/threonine kinase that plays a crucial role in mitosis and cytokinesis. Its expression is generally low in normal tissues but is significantly upregulated in various cancers, including multiple myeloma.[3] High TOPK expression in multiple myeloma patient plasma cells correlates with advanced disease.[2] The oncogenic role of TOPK is attributed to its involvement in critical signaling pathways that promote cell survival and proliferation.[1][2]
This compound: A Potent TOPK Inhibitor
This compound is a novel, orally bioavailable small molecule that specifically inhibits the kinase activity of TOPK with high potency.
| Parameter | Value | Reference |
| Target | T-LAK cell-originated protein kinase (TOPK)/PDZ-binding kinase (PBK) | [1] |
| IC50 (Kinase Assay) | 2.6 nM | [4] |
Mechanism of Action and Signaling Pathways
Inhibition of TOPK by this compound in multiple myeloma cells leads to cell cycle arrest and the induction of apoptosis.[1][2] This is achieved through the modulation of several downstream signaling pathways critical for myeloma cell survival and proliferation.
Key signaling events following TOPK inhibition by this compound include:
-
Induction of Cell Cycle Arrest and Apoptosis: this compound treatment leads to cell cycle arrest and programmed cell death in human myeloma cell lines (HMCLs).[1][2]
-
Modulation of Transcription Factors: Inhibition of TOPK results in the upregulation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1] Conversely, it leads to a decrease in the pro-proliferative transcription factor FOXM1.[1][2]
-
Disruption of Pro-Survival Kinase Cascades: this compound disrupts several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[1][2]
Preclinical Efficacy of this compound
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic activity against a panel of human myeloma cell lines, with IC50 values in the nanomolar range. This activity is independent of the p53 mutation status of the cell lines.[1][2]
| Human Myeloma Cell Line | IC50 (nM) at 72h | Reference |
| MM.1S | 11.6 | [2] |
| U266 | 14.2 | [2] |
| H929 | 15.1 | [2] |
| OPM2 | 16.3 | [2] |
| RPMI-8226 | 17.5 | [2] |
| KMS11 | 21.2 | [2] |
| KMS12 | 22.4 | [2] |
| LP1 | 29.4 | [2] |
| RPMI-8226-Dox40 (doxorubicin-resistant) | >1000 | [2] |
In Vivo Efficacy
In a mouse xenograft model of aggressive multiple myeloma, the orally administered analog of this compound, OTS964, was well-tolerated and resulted in significant tumor growth inhibition.
| Animal Model | Treatment | Dose and Schedule | Tumor Size Reduction | Reference |
| H929 Xenograft in NSG mice | OTS964 (oral) | 100 mg/kg, 5 days/week | 48% - 81% | [1][2] |
Synergistic Effects
This compound exhibits synergistic anti-myeloma activity when combined with the immunomodulatory drug lenalidomide, a standard-of-care agent in multiple myeloma treatment.[1][2] This provides a strong rationale for combination therapy in a clinical setting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human myeloma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: Plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
-
Cell Lysis: Myeloma cells are treated with this compound for the desired time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TOPK, p-AKT, AKT, p-p38, p38, FOXM1, p21, p27, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Female NOD/SCID gamma (NSG) mice (6-8 weeks old) are used.
-
Cell Implantation: H929 human myeloma cells (e.g., 5 x 10^6 cells in PBS) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements (Volume = (length x width^2)/2).
-
Drug Treatment: When tumors reach a certain volume (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. OTS964 (the oral analog of OTS514) is administered by oral gavage at the specified dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and can be used for further analysis (e.g., western blot, immunohistochemistry).
Conclusion and Future Directions
The preclinical data strongly support the validation of TOPK as a therapeutic target in multiple myeloma. This compound effectively inhibits TOPK, leading to potent anti-myeloma activity both in vitro and in vivo. Its synergistic effect with lenalidomide further highlights its clinical potential. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with relapsed/refractory multiple myeloma. Further investigation into the mechanisms of resistance to TOPK inhibition will also be crucial for the long-term success of this therapeutic strategy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance TOPK inhibitors for the treatment of multiple myeloma.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of (S)-OTS514 in Apoptosis
This compound has emerged as a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase implicated in the progression of numerous cancers.[1][2][3] High expression of TOPK is frequently observed in various cancer tissues and is often correlated with a poor prognosis, making it an attractive target for cancer therapy.[2][3] this compound, the S-enantiomer of OTS514, exerts its anti-cancer effects primarily by inducing cell cycle arrest and, most critically, apoptosis.[1][4] This technical guide provides a comprehensive overview of the role of this compound in apoptosis, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its investigation.
Mechanism of Action: Inducing Apoptosis through TOPK Inhibition
This compound is a highly potent inhibitor of TOPK, with an IC50 value of 2.6 nM.[4][5][6] TOPK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in mitosis, cell proliferation, and survival.[2][7] By inhibiting TOPK, this compound disrupts several downstream signaling pathways that are essential for cancer cell survival, thereby leading to programmed cell death.[2][8][9]
The induction of apoptosis by OTS514 is a multi-faceted process:
-
Disruption of Cytokinesis: Inhibition of TOPK leads to defects in cytokinesis, the final stage of cell division, which subsequently triggers apoptosis in cancer cells.[3][7]
-
Modulation of Key Signaling Pathways: OTS514 treatment has been shown to disrupt pro-survival signaling cascades, including the AKT, p38 MAPK, and NF-κB pathways.[8][9][10]
-
Regulation of Transcription Factors and Apoptotic Proteins: The inhibitor causes a reduction in the transcription factor FOXM1, which is involved in cell proliferation.[8][11] Concurrently, it can lead to the elevation of tumor suppressor p53 and its transcriptional targets, such as p21 and p27.[8][12][13] This shift in the cellular environment promotes the activation of the caspase cascade, evidenced by an increase in cleaved PARP and cleaved caspase-3/7, which are hallmark indicators of apoptosis.[12]
The collective result of these molecular events is the efficient induction of apoptosis in cancer cells that exhibit high levels of TOPK expression.
Quantitative Data: Efficacy of OTS514 Across Various Cancer Cell Lines
The cytotoxic and growth-inhibitory effects of OTS514 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity at nanomolar concentrations.
| Cancer Type | Cell Lines | IC50 Range (nM) | Reference |
| Multiple Myeloma | MM1.S, MM1.R, RPMI 8226, KMS34, KMS11, etc. | 11.6 - 29.4 | [4] |
| Ovarian Cancer | Various cell lines | 3.0 - 46 | [5][11] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [5] |
| Small Cell Lung Cancer | Various cell lines | 0.4 - 42.6 | [14][15] |
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound inhibits TOPK, disrupting pro-survival pathways and promoting apoptosis.
Experimental Protocols
Investigating the apoptotic effects of this compound relies on standardized and robust methodologies. The following are detailed protocols for two key assays: Flow Cytometry for quantifying apoptotic cells and Western Blotting for detecting molecular markers of apoptosis.
Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[16][18] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the DNA.[17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[16][17]
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with various concentrations of this compound for a specified time. Include an untreated (negative) control.
-
Harvest cells (both adherent and floating) and collect them by centrifugation (e.g., 400-600 x g for 5 minutes).[19]
-
-
Washing:
-
Wash the cells once with ice-cold PBS and centrifuge again.
-
Wash the cell pellet once with 1X Binding Buffer.[19]
-
-
Staining:
-
PI Staining & Analysis:
-
Just before analysis, add 5 µL of Propidium Iodide staining solution.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately (within 1 hour) by flow cytometry.
-
-
Data Interpretation:
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect and quantify key proteins involved in the apoptotic cascade, such as caspases and PARP.[20] The cleavage of these proteins is a definitive sign of apoptosis.[20][21]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[22]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[22]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.[23]
-
-
Data Interpretation:
-
An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP in this compound-treated samples compared to controls indicates the induction of apoptosis. The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins can also be assessed.
-
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing this compound-induced apoptosis via two primary methods.
Conclusion
This compound is a potent TOPK inhibitor that effectively induces apoptosis in a wide range of cancer cells. Its mechanism involves the disruption of critical survival and proliferation pathways, including AKT and p38 MAPK, leading to the activation of the intrinsic apoptotic cascade. The quantitative data underscores its efficacy at low nanomolar concentrations, highlighting its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the pro-apoptotic capabilities of this compound and other TOPK inhibitors in the ongoing development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 10. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OTS514 HCl | TOPK (T-LAK cell-originated protein kinase) inhibitor | CAS 1338540-63-8 (free base) | Buy OTS-514 HCl from Supplier InvivoChem [invivochem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
(S)-OTS514: A Potent TOPK Inhibitor and its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and plays a crucial role in mitosis, particularly in cytokinesis. Its elevated expression often correlates with poor prognosis, making it an attractive target for cancer therapy. This compound, the S-enantiomer of OTS514, has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of TOPK kinase activity. This inhibition disrupts downstream signaling pathways that are critical for cell cycle progression and cell survival. The primary consequence of TOPK inhibition by this compound is a failure of cytokinesis, the final stage of cell division, which ultimately leads to apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of OTS514 (the racemic mixture including the active (S)-enantiomer) in various cancer cell lines and its impact on cell cycle distribution.
Table 1: In Vitro Cytotoxicity (IC50) of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | - | [1] |
| MOLM13 | Acute Myeloid Leukemia | - | [1] |
| H929 | Multiple Myeloma | 11.6 | [2] |
| U266 | Multiple Myeloma | 29.4 | [2] |
| MM1.S | Multiple Myeloma | 15.7 | [2] |
| RPMI-8226 | Multiple Myeloma | 20.3 | [2] |
| KMS-11 | Multiple Myeloma | 19.9 | [2] |
| OPM-2 | Multiple Myeloma | 22.4 | [2] |
| ES-2 | Ovarian Cancer | 3.0 - 46 | [3] |
| A549 | Lung Cancer | 1.5 - 14 | [4] |
| LU-99 | Lung Cancer | 1.5 - 14 | [4] |
| HT29 | Colon Cancer | 170 | [4] |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | [5] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | [5] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | [5] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | [5] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | [5] |
Table 2: Effect of OTS514 on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MM1.S | Control (DMSO) | 45.3 | 38.1 | 16.6 | [2] |
| MM1.S | 10 nM OTS514 (24h) | 68.5 | 18.2 | 13.3 | [2] |
| U266 | Control (DMSO) | 52.1 | 31.5 | 16.4 | [2] |
| U266 | 10 nM OTS514 (24h) | 72.3 | 15.6 | 12.1 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human myeloma cell lines (HMCLs) in 96-well plates at an appropriate density.
-
Treatment: Treat cells with increasing concentrations of this compound for 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM1.S, U266) to logarithmic growth phase. Treat the cells with 10 nM this compound or vehicle control (DMSO) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis and Protein Quantification: Treat cancer cells (e.g., H929, U266, MM1.S, 8226, and KMS11) with 15 nM this compound for 24 hours. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-p38, p38, p-IκBα, IκBα, FOXM1, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Antibody Details:
Signaling Pathways and Visualizations
This compound-mediated inhibition of TOPK leads to the disruption of multiple downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
- 1. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. bosterbio.com [bosterbio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
Preliminary Efficacy of (S)-OTS514 in Oral Squamous Cell Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide consolidates the current preclinical findings on the activity of (S)-OTS514, a potent inhibitor of PDZ-binding kinase (PBK), also known as T-LAK cell-originated protein kinase (TOPK), in the context of oral squamous cell carcinoma (OSCC). The information presented herein is based on available preliminary studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor targeting PBK/TOPK, a serine/threonine kinase overexpressed in various malignancies, including OSCC, and correlated with poor prognosis.[1][2] Preliminary research indicates that OTS514 exerts its anti-tumor effects in OSCC through a dual mechanism: suppression of cell proliferation and induction of apoptosis.[1][2]
The primary mechanism of action involves the downregulation of E2F target genes, which are critical for cell cycle progression.[1][2] This is associated with a notable decrease in the protein levels of the transcription factor E2F1.[1][2] Furthermore, OTS514 induces apoptosis by activating the p53 signaling pathway.[1][2] Studies have shown that the apoptotic effects of OTS514 are diminished when TP53 is knocked down, confirming the pivotal role of this tumor suppressor pathway.[1][2]
Quantitative Data Summary
While specific quantitative data from the primary study on OSCC by Kato et al. (2023) were not publicly available in detail, this section presents the qualitative findings from that research, alongside quantitative data for OTS514 in other cancer types to provide context for its potency.
Table 1: In Vitro Efficacy of OTS514 in Oral Squamous Cell Carcinoma Cell Lines
| Cell Line | Cancer Type | Parameter | Result | Citation |
| HSC-2 | Oral Squamous Cell Carcinoma | Cell Survival | Dose-dependent decrease | [2] |
| HSC-3 | Oral Squamous Cell Carcinoma | Cell Survival | Dose-dependent decrease | [2] |
| SAS | Oral Squamous Cell Carcinoma | Cell Survival | Dose-dependent decrease | [2] |
| OSC-19 | Oral Squamous Cell Carcinoma | Cell Survival | Dose-dependent decrease | [2] |
| All four cell lines | Oral Squamous Cell Carcinoma | Apoptosis | Significant increase in apoptotic cells | [2] |
| All four cell lines | Oral Squamous Cell Carcinoma | Caspase-3/7 Activity | Significant increase | [2] |
Table 2: In Vitro IC50 Values of OTS514 in Other Cancer Cell Lines
| Cell Line(s) | Cancer Type | IC50 Range | Citation |
| VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | Kidney Cancer | 19.9 to 44.1 nM | |
| Multiple Cell Lines | Ovarian Cancer | 3.0 to 46 nM |
Table 3: In Vivo Efficacy of OTS514 in an OSCC Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Citation |
| Immunodeficient mice | HSC-2 | This compound | Suppressed tumor growth | [2] |
Note: Specific dosage, administration route, and quantitative tumor growth inhibition data for the OSCC model were not available in the reviewed literature.
Detailed Experimental Protocols
The following are representative protocols for the key experiments conducted in the preliminary studies of this compound in OSCC. These are based on standard laboratory methods and may require optimization for specific experimental conditions.
Cell Culture
The human OSCC cell lines HSC-2, HSC-3, SAS, and OSC-19 were utilized in these studies.[2] These cell lines are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate OSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed OSCC cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Lysate Preparation: Treat cells with this compound as described for the apoptosis assay. Lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, combine equal amounts of protein lysate with a caspase-3/7 substrate (e.g., DEVD-pNA).
-
Incubation and Measurement: Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at various time points.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the untreated control.
Western Blot Analysis
This technique is used to detect specific protein levels.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PBK, p-p53, p53, p21, E2F1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject HSC-2 cells (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess any signs of toxicity.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound in OSCC and a general workflow for its preclinical evaluation.
Caption: Proposed mechanism of this compound in OSCC.
Caption: General preclinical evaluation workflow for this compound.
References
(S)-OTS514: A Technical Guide to its Mechanism of Action and Affected Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-OTS514 is the active S-enantiomer of OTS514, a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide variety of human cancers, while having low to undetectable expression in most normal adult tissues, making it an attractive target for cancer therapy. High TOPK expression is often correlated with poor patient prognosis. This compound exerts its anti-neoplastic activity by inhibiting the kinase function of TOPK, leading to a cascade of downstream effects that ultimately result in cancer cell death. This technical guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data
The inhibitory activity of this compound has been quantified both at the enzymatic and cellular level across various cancer types.
Enzymatic Inhibition
This compound is a highly potent inhibitor of TOPK kinase activity.
| Compound | Target | IC50 (nM) |
| This compound | TOPK | 2.6[1][2][3][4][5][6][7] |
Cellular Growth Inhibition
This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Range (nM) |
| Multiple Myeloma | Human Myeloma Cell Lines (HMCLs) | 11.6 - 29.4[2] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1[3] |
| Ovarian Cancer | Various | 3.0 - 46[3] |
| Small Cell Lung Cancer | Adherent SCLC cell lines | 1.3 - 8.4[8] |
| Small Cell Lung Cancer | Suspension SCLC cell lines (H69, H82, H524) | 0.4 - 7.2[8] |
Signaling Pathways Affected by this compound
Inhibition of TOPK by this compound disrupts several critical signaling pathways involved in cell cycle progression, survival, and proliferation.
Core Signaling Cascade
The primary mechanism of action of this compound is the direct inhibition of TOPK. This initiates a series of downstream events, primarily affecting the FOXM1 and FOXO3 transcription factors. TOPK is known to phosphorylate and activate FOXM1, a key regulator of G2/M phase gene expression. Conversely, TOPK can lead to the suppression of FOXO3, a tumor suppressor.
Inhibition of TOPK by this compound leads to a significant reduction in the activity of FOXM1.[9][10] This, in turn, downregulates the expression of mitotic genes, causing a defect in cytokinesis and leading to cell cycle arrest and apoptosis.[11][12] Concurrently, the inhibition of TOPK relieves the suppression of FOXO3, leading to its activation.[9] Activated FOXO3 then upregulates its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), which further contributes to cell cycle arrest.[9]
Interacting Pro-Survival Pathways
The effects of this compound extend to other crucial pro-survival signaling pathways, including the PI3K/AKT, p38 MAPK, and NF-κB pathways. TOPK inhibition has been shown to disrupt these cascades, further contributing to its anti-myeloma and anti-cancer effects.[9][13] In some cellular contexts, the apoptotic response to this compound is also mediated through the p53 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound. The following are generalized protocols for key experiments, which should be optimized for specific cell lines and experimental conditions.
In Vitro TOPK Kinase Assay
This assay measures the direct inhibitory effect of this compound on TOPK enzymatic activity.
Materials:
-
Recombinant human TOPK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TOPK substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).[14]
-
Add 2 µl of TOPK enzyme solution to each well.[14]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[15]
-
Stop the reaction and quantify kinase activity. For ADP-Glo™ assays:
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[3]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[3]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells treated with this compound or vehicle
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, to a final volume of 1-5 mL.[1][10]
-
Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks).[1][2]
-
Pellet the fixed cells by centrifugation and wash twice with PBS.[10]
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[1][9]
-
Add PI staining solution and incubate for at least 5-10 minutes at room temperature.[1]
-
Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets.[10]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-FOXM1, anti-p21, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Quantify protein concentration using a BCA or Bradford assay.[17]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[17]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18][19]
-
Incubate the membrane with the primary antibody overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[18]
-
Normalize protein levels to a loading control like GAPDH or β-actin.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line suspension (e.g., in Matrigel or PBS)
-
This compound formulation for administration (e.g., intravenous or oral)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank or appropriate organ of immunodeficient mice.[20][21]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and route (e.g., 1-5 mg/kg intravenously, daily for 2 weeks).[2]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound is a potent and specific inhibitor of the TOPK kinase, a promising target in oncology. Its mechanism of action involves the direct inhibition of TOPK, leading to the disruption of multiple downstream signaling pathways critical for cancer cell survival and proliferation, including the FOXM1, FOXO3, AKT, p38 MAPK, and NF-κB pathways. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other TOPK inhibitors. Further research and clinical evaluation are warranted to fully elucidate its efficacy and safety profile in various cancer types.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. kumc.edu [kumc.edu]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 5. texaschildrens.org [texaschildrens.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. TOPKi-NBD a fluorescent small molecule for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(S)-OTS514: A Technical Whitepaper on a Novel TOPK Inhibitor for Lung Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (S)-OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK is a promising molecular target in oncology due to its high expression in various cancers, including lung cancer, and its limited presence in normal adult tissues.[1][2] This guide details the mechanism of action, preclinical efficacy, and key experimental protocols associated with the evaluation of this compound as a potential therapeutic agent for lung cancer.
Introduction to this compound and its Target: TOPK
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in mitosis, particularly in cytokinesis.[3] Aberrant expression of TOPK is frequently observed in a wide range of human cancers and is often correlated with poor patient prognosis.[1][4] Its pivotal role in tumor cell proliferation and the maintenance of cancer stem cells makes it an attractive target for therapeutic intervention.[4][5]
This compound is a small molecule inhibitor designed to target the kinase activity of TOPK with high affinity and selectivity.[2] Preclinical studies have demonstrated its potential in suppressing the growth of various cancer cells, including those derived from lung tumors.[2][3][5]
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK.[6] This inhibition disrupts downstream signaling pathways essential for cell division and cancer stem cell maintenance. A key downstream effector of TOPK is the Forkhead Box Protein M1 (FOXM1), a transcription factor involved in cell proliferation and stemness.[5][7] By inhibiting TOPK, OTS514 suppresses FOXM1 activity, leading to defects in cytokinesis, cell cycle arrest, and ultimately, apoptotic cell death.[2][5][6][8]
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent growth-suppressive effects across a range of lung cancer cell lines, particularly in Small Cell Lung Cancer (SCLC). The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its significant in vitro potency.
| Cell Line Type | Cell Line(s) | IC50 Range (nM) | Reference |
| Small Cell Lung Cancer (SCLC) | Various adherent and suspension lines | 0.4 - 42.6 | [5][7] |
| SCLC (adherent) | Six cell lines | 1.3 - 8.4 | [9] |
| SCLC (suspension) | H69, H82, H524 (high TOPK expression) | 0.4 - 7.2 | [9] |
| SCLC (suspension) | H146, H2171 (lower TOPK expression) | 26.5 - 42.6 | [9] |
| TOPK-Positive Cancer Cells | General | 2.6 (Cell-free assay) | [6][8] |
Preclinical Efficacy: In Vivo Studies
In vivo studies using mouse xenograft models with human lung cancer cells have confirmed the anti-tumor activity of this compound. Administration of the compound led to significant tumor growth suppression. However, these studies also revealed a significant challenge: hematopoietic toxicity.
| Animal Model | Cancer Type | Administration | Dosage | Outcome | Reference |
| Xenograft | A549 (TOPK-positive lung cancer) | Intravenous | 1-5 mg/kg daily for 2 weeks | Tumor regression | [8] |
| Xenograft | Human lung tumors (high TOPK) | Infusion | Not specified | 65% tumor growth reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
Protocol:
-
Cell Seeding: Plate lung cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Western Blotting
Western blotting is used to detect changes in protein levels, such as the reduction of TOPK or the cleavage of PARP (a marker of apoptosis), following treatment with this compound.
Protocol:
-
Sample Preparation: Treat cells with this compound for a specified time (e.g., 24-48 hours). Lyse the cells to extract total protein and determine protein concentration.[9][10]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TOPK, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy and potential toxicity of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., A549) into immunocompromised mice (e.g., BALB/c-nu/nu).[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150 mm³).[1]
-
Treatment Administration: Randomize mice into treatment and control (vehicle) groups. Administer this compound via a specified route (e.g., intravenous or oral gavage) at a defined dose and schedule.[6][8]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Monitor mice for signs of toxicity, including weight loss and changes in blood cell counts.[3][6]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors for further analysis, and evaluate overall survival.[6]
Challenges and Future Directions
The primary challenge associated with this compound is its significant hematopoietic toxicity, including the reduction of red and white blood cells and a marked increase in platelets.[3][6] This side-effect profile may limit its therapeutic window in clinical applications.
To address this, research has progressed in two main directions:
-
Development of Derivatives: A derivative of OTS514, named OTS964, was developed. While less potent in vitro, OTS964 demonstrated superior in vivo efficacy, achieving complete tumor regression in some lung tumor xenograft models without the severe hematopoietic side effects.[2][3]
-
Liposomal Formulation: Encapsulating the drug within liposomes has been shown to eliminate the hematopoietic toxicity while maintaining anti-tumor efficacy.[1][2] Intravenous administration of a liposomal formulation of the related compound OTS964 resulted in complete tumor regression in mouse models.[2]
Future research will likely focus on optimizing these delivery systems and advancing compounds like OTS964 into clinical trials for lung cancer.
Conclusion
This compound is a potent inhibitor of TOPK that shows significant promise as a therapeutic agent for lung cancer, particularly SCLC, based on strong preclinical data. Its mechanism of action, involving the disruption of cytokinesis via the TOPK-FOXM1 pathway, represents a novel approach to cancer therapy. While toxicity is a concern, the development of next-generation derivatives and advanced drug delivery systems, such as liposomal formulations, offers a viable path forward to harness the therapeutic potential of TOPK inhibition in the fight against lung cancer.
References
- 1. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 2. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. allgenbio.com [allgenbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Early Research on (S)-OTS514: A Technical Guide for Kidney and Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), has emerged as a promising therapeutic candidate in preclinical studies for various malignancies, including kidney and ovarian cancers. TOPK, a member of the mitogen-activated protein kinase kinase (MAPKK) family, is overexpressed in a wide range of tumors and is associated with poor prognosis. Its inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, in vitro efficacy, and in vivo studies in kidney and ovarian cancer models. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this compound.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in cytokinesis and is implicated in various oncogenic signaling pathways. Elevated TOPK expression is a common feature in many human cancers and often correlates with tumor aggressiveness and poor patient outcomes. This compound has been identified as a highly potent inhibitor of TOPK, with an IC50 value of 2.6 nM in cell-free assays.[1][2] This targeted inhibition provides a promising avenue for cancer therapy. This guide synthesizes the foundational preclinical data on this compound in the context of kidney and ovarian cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation and survival. Key mechanistic aspects include:
-
Cell Cycle Arrest and Apoptosis: Treatment with OTS514 induces cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3]
-
Modulation of Signaling Pathways: OTS514 has been shown to disrupt several pro-survival signaling cascades. Notably, it leads to a loss of FOXM1, a key transcription factor involved in cell cycle progression, and interferes with the AKT, p38 MAPK, and NF-κB signaling pathways.[3][4][5]
-
Induction of Tumor Suppressor Pathways: Inhibition of TOPK by OTS514 results in the elevation of the tumor suppressor protein FOXO3 and its transcriptional targets, including the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[3]
In Vitro Studies
Cell Viability Assays
The anti-proliferative activity of this compound has been evaluated in various kidney and ovarian cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using assays such as the MTT assay.
Table 1: IC50 Values of this compound in Kidney Cancer Cell Lines [1]
| Cell Line | IC50 (nM) |
| VMRC-RCW | 19.9 - 44.1 |
| Caki-1 | 19.9 - 44.1 |
| Caki-2 | 19.9 - 44.1 |
| 769-P | 19.9 - 44.1 |
| 786-O | 19.9 - 44.1 |
Table 2: IC50 Values of this compound in Ovarian Cancer Cell Lines [1]
| Cell Line | IC50 (nM) |
| ES-2 | 3.0 - 46 |
| Other Ovarian Cancer Lines | 3.0 - 46 |
Experimental Protocols
-
Kidney Cancer Cell Lines (VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Ovarian Cancer Cell Lines (e.g., ES-2): Cells are maintained in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. All cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
-
Plate cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-AKT, AKT, p-p38, p38, FOXM1, p21, p27, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Studies
Ovarian Cancer Xenograft Model
An abdominal dissemination xenograft model using the ES-2 ovarian cancer cell line has been utilized to evaluate the in vivo efficacy of OTS514.
Table 3: In Vivo Efficacy of OTS514 in ES-2 Ovarian Cancer Xenograft Model
| Treatment Group (Oral Administration) | Outcome |
| Vehicle Control | - |
| OTS514 (25 mg/kg for 14 days) | Significantly elongated overall survival (p < 0.001) |
| OTS514 (50 mg/kg for 10 days) | Significantly elongated overall survival (p < 0.001) |
Note: Data is derived from a study that demonstrated a significant survival advantage with OTS514 treatment.
Experimental Protocol: Ovarian Cancer Xenograft
-
Animal Model: Female BALB/c-nu/nu mice (6-8 weeks old).
-
Cell Implantation: Inject ES-2 ovarian cancer cells (e.g., 5 x 10^6 cells in PBS) intraperitoneally into each mouse.
-
Treatment: After tumor establishment (e.g., 5-7 days post-injection), randomize mice into treatment and control groups. Administer OTS514 orally at specified doses (e.g., 25 mg/kg or 50 mg/kg) or vehicle control daily for the indicated duration.
-
Monitoring: Monitor tumor growth and dissemination using methods like bioluminescence imaging (if cells are luciferase-tagged) or by observing abdominal distension. Record body weight and assess animal health regularly.
-
Endpoint: The primary endpoint is typically overall survival. Necropsy is performed to confirm tumor burden and assess any organ abnormalities.
Preclinical Safety and Toxicology
Preclinical studies have indicated that a potential dose-limiting toxicity of OTS514 is hematopoietic toxicity, including reductions in red and white blood cells.[4] This is an important consideration for the clinical development of this compound and suggests that careful monitoring of hematological parameters will be necessary in human trials.
Clinical Development
As of the current literature review, there are no specific early-phase clinical trials that have been reported exclusively for this compound in kidney or ovarian cancer. Broader phase 1 trials for solid tumors may include these patient populations, but specific data for OTS514 in these indications is not yet publicly available. Researchers are encouraged to monitor clinical trial registries for updates on the clinical development of TOPK inhibitors.
Conclusion
This compound demonstrates significant preclinical activity against kidney and ovarian cancer cell lines and in an in vivo model of ovarian cancer. Its mechanism of action, targeting the oncogenic kinase TOPK, provides a strong rationale for its further development. The data presented in this guide, including IC50 values, signaling pathway effects, and in vivo efficacy, support the potential of this compound as a novel therapeutic agent. Future research should focus on optimizing dosing schedules to mitigate hematopoietic toxicity and on identifying predictive biomarkers to select patients most likely to respond to TOPK inhibition. The initiation of clinical trials will be a critical next step in evaluating the therapeutic potential of this compound in patients with kidney and ovarian cancer.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. wjpls.org [wjpls.org]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-OTS514 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
(S)-OTS514 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and associated with poor prognosis.[1] Inhibition of TOPK by this compound has been shown to impede cancer cell growth, proliferation, and induce apoptosis, making it a promising candidate for targeted cancer therapy.[1] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells in response to this compound treatment.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the enzymatic activity of TOPK. TOPK is a key regulator of mitosis and cytokinesis, and its inhibition leads to mitotic arrest and subsequent apoptotic cell death. The downstream signaling cascade affected by TOPK inhibition involves the modulation of various proteins critical for cell cycle progression and survival.
Caption: Signaling pathway of this compound.
Experimental Protocol: Cell Viability Assay (WST-8 Assay)
This protocol utilizes a water-soluble tetrazolium salt (WST-8) to determine cell viability. The assay is based on the reduction of WST-8 by cellular dehydrogenases to produce a soluble formazan dye, the amount of which is directly proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., Chordoma cell lines U-CH1 or U-CH2)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom cell culture plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure
Caption: Workflow for the this compound cell viability assay.
1. Cell Seeding: a. Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or automated cell counter. e. Dilute the cell suspension to a final concentration of 4 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension (4,000 cells/well) into each well of a 96-well plate. g. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 nM). c. Carefully remove the medium from the wells of the 96-well plate. d. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
3. Incubation: a. Incubate the plate for 48, 72, or 120 hours at 37°C in a 5% CO2 incubator. The incubation time may vary depending on the cell line and experimental goals.
4. WST-8 Assay: a. After the incubation period, add 10 µL of the Cell Counting Kit-8 (WST-8) solution to each well. b. Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time with WST-8 should be optimized for the specific cell line.
5. Absorbance Measurement: a. Gently mix the plate to ensure uniform distribution of the formazan product. b. Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis: a. Subtract the absorbance of the blank wells (medium only with WST-8) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (nM) | Absorbance (450 nm) - 48h | % Viability - 48h | Absorbance (450 nm) - 72h | % Viability - 72h | Absorbance (450 nm) - 120h | % Viability - 120h |
| 0 (Vehicle) | 100 | 100 | 100 | |||
| 1 | ||||||
| 2 | ||||||
| 5 | ||||||
| 10 | ||||||
| 20 | ||||||
| 50 | ||||||
| 100 |
Table 1: Example of data presentation for this compound cell viability assay.
Alternative Cell Viability Assays
While the WST-8 assay is recommended for its simplicity and high throughput, other methods can also be employed to assess cell viability.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[2][3] | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals, which can introduce variability.[3] |
| MTS Assay | Reduction of a tetrazolium salt (MTS) to a soluble formazan product.[3] | Single-step assay, no solubilization needed.[3] | Higher cost compared to MTT. |
| Caspase-Glo 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. | Provides mechanistic insight into apoptosis induction. | Measures a specific cell death pathway, may not capture all forms of cell death. |
| Trypan Blue Exclusion | Based on the principle that viable cells have intact membranes that exclude the dye, while non-viable cells do not.[3] | Simple, rapid, and inexpensive. | Manual counting can be subjective and time-consuming. |
Table 2: Comparison of different cell viability assay methods.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vitro efficacy of this compound on cancer cell viability. The detailed methodology and data presentation guidelines are intended to assist researchers in obtaining reproducible and reliable results for their drug development studies. The choice of cell viability assay may be adapted based on specific experimental needs and available resources.
References
Application Notes and Protocols for Western Blot Analysis of TOPK Inhibition by (S)-OTS514
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis. TOPK plays a crucial role in several cellular processes, including cell cycle regulation, apoptosis, and cell migration. Its limited expression in normal tissues makes it an attractive target for cancer therapy. (S)-OTS514 is a potent and selective inhibitor of TOPK, with a reported IC50 of 2.6 nM.[1][2][3] It has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, making it an essential tool for evaluating the efficacy of targeted inhibitors like this compound. These application notes provide a detailed protocol for performing a Western blot to assess the inhibition of TOPK and its downstream signaling pathways by this compound.
TOPK Signaling Pathway
TOPK is involved in the activation of several downstream signaling pathways, including the MAPK/ERK and p38 MAPK pathways. Inhibition of TOPK with this compound is expected to lead to a decrease in the phosphorylation of downstream targets. A simplified diagram of the TOPK signaling pathway is shown below.
Caption: A simplified diagram of the TOPK signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot to analyze TOPK inhibition.
Caption: A schematic of the experimental workflow for Western blot analysis of TOPK inhibition.
Data Presentation
The following tables summarize the efficacy of this compound and provide a template for presenting quantitative Western blot data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (TOPK) | 2.6 nM | [1][2] |
| Cell Line | Growth Inhibition IC50 | Reference |
| Kidney Cancer (VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O) | 19.9 - 44.1 nM | [3] |
| Ovarian Cancer | 3.0 - 46 nM | [3] |
Table 2: Template for Quantitative Western Blot Data
| Treatment Group | Total TOPK (Normalized Intensity) | p-TOPK (Normalized Intensity) | p-ERK1/2 (Normalized Intensity) | p-p38 MAPK (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | Value | Value | Value | Value |
| This compound (20 nM) | Value | Value | Value | Value |
| This compound (50 nM) | Value | Value | Value | Value |
*Values to be determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., GAPDH or β-actin) and then to the vehicle control.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cancer cell line with known TOPK expression (e.g., human myeloma cell lines (HMCLs), small cell lung cancer (SCLC) cells, or osteosarcoma cell lines).[4][5][6]
-
This compound (MedChemExpress, HY-18621S or equivalent)[1][2]
-
Cell Culture Medium: As required for the specific cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: RIPA buffer (e.g., Thermo Fisher Scientific, 89900) supplemented with protease and phosphatase inhibitor cocktails (e.g., Thermo Fisher Scientific, 78440).
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, 23225)
-
4x Laemmli Sample Buffer (e.g., Bio-Rad, 1610747)
-
Precast Polyacrylamide Gels (e.g., Bio-Rad, 4-20% Mini-PROTEAN TGX Gels)
-
Tris/Glycine/SDS Running Buffer (e.g., Bio-Rad, 1610732)
-
PVDF Membranes (e.g., Millipore, IPVH00010)
-
Methanol
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% (v/v) methanol
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-TOPK/PBK (e.g., Cell Signaling Technology, #4942)[7]
-
Rabbit anti-phospho-TOPK (Thr9) (or other relevant phosphorylation site)
-
Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)
-
Rabbit anti-p38 MAPK (e.g., Cell Signaling Technology, #8690)
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology, #4511)
-
Loading Control: Mouse anti-GAPDH (e.g., Santa Cruz Biotechnology, sc-47724) or Mouse anti-β-actin (e.g., Sigma-Aldrich, A5441)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (e.g., Cell Signaling Technology, #7074)
-
HRP-conjugated horse anti-mouse IgG (e.g., Cell Signaling Technology, #7076)
-
-
Chemiluminescent Substrate (e.g., Thermo Fisher Scientific, SuperSignal West Pico PLUS, 34580)
-
Imaging System: CCD-based imager (e.g., Bio-Rad ChemiDoc)
Protocol
1. Cell Culture and Treatment with this compound
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
2. Protein Lysate Preparation and Quantification
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
While the gel is running, activate a PVDF membrane by incubating it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer for at least 5 minutes.
-
Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C for wet transfer).
4. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommended dilution (e.g., 1:1000 for anti-TOPK).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD-based imaging system. Adjust the exposure time to obtain a strong signal without saturation.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody. Alternatively, run parallel gels for different antibodies.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ or Bio-Rad Image Lab).
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
For treated samples, express the normalized protein levels as a fold change relative to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage. |
| Inactive antibody | Use a fresh antibody aliquot. Ensure proper storage. | |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. Keep samples on ice. |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the inhibition of TOPK by this compound and elucidate its effects on downstream signaling pathways.
References
- 1. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PBK/TOPK Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (S)-OTS514 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1] It plays a crucial role in mitosis, and its inhibition by this compound leads to cytokinesis failure and subsequent apoptosis in cancer cells.[2] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various cancer models, making it a promising candidate for cancer therapy.[1][3][4]
These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound in a xenograft mouse model. The protocols outlined below cover cell line selection, animal model specifics, tumor establishment, drug formulation and administration, and methods for assessing efficacy and toxicity.
Signaling Pathway of TOPK
The diagram below illustrates the central role of TOPK in promoting cancer cell proliferation and survival through various downstream signaling pathways. This compound acts by directly inhibiting the kinase activity of TOPK, thereby disrupting these oncogenic signals.
Caption: TOPK signaling pathway and the inhibitory action of this compound.
Experimental Design and Protocols
A well-designed xenograft study is critical for obtaining reliable and reproducible data. The following sections detail the key components of the experimental plan.
Cell Line and Animal Model Selection
-
Cell Line: Select a human cancer cell line with high TOPK expression. Examples include A549 (non-small cell lung cancer), ES-2 (ovarian cancer), and KMS-11 (multiple myeloma).[3][5][6]
-
Animal Model: Immunocompromised mice are essential for xenograft studies. Commonly used strains include:
-
Athymic Nude mice (e.g., BALB/c nude)
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice
-
NSG (NOD scid gamma) mice, which are highly immunodeficient and suitable for a wide range of human cell lines.[7]
-
Tumor Implantation and Establishment
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor dimensions using digital calipers. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
This compound can be administered via different routes. However, intravenous or intraperitoneal administration is common for preclinical studies. Of note, administration of the free compound has been associated with hematopoietic toxicity (leukocytopenia and thrombocytosis).[2] Encapsulation in a liposomal formulation can mitigate these side effects while maintaining efficacy.[8]
Protocol for this compound Administration (Non-liposomal):
-
Reconstitution: Dissolve this compound in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dosage: Based on previous studies, effective dosages range from 1 to 10 mg/kg.[5][6] A dose-response study is recommended to determine the optimal dose for the chosen cancer model.
-
Administration: Administer the prepared this compound solution to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical treatment schedule is once daily or every other day for 2-3 weeks.
Note on Liposomal Formulation: For studies aiming to reduce toxicity, a liposomal formulation of this compound should be considered. The preparation of such formulations typically involves standard lipid film hydration methods followed by extrusion.
Efficacy and Toxicity Assessment
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Measure tumor volume 2-3 times per week. TGI is a primary indicator of anti-tumor efficacy.
-
Tumor Weight: At the end of the study, excise the tumors and record their weights.
-
Survival Analysis: Monitor the overall survival of the mice in each group.
Toxicity Monitoring:
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health.
-
Clinical Observations: Monitor the mice for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematological Analysis: At the end of the study (or at interim time points), collect blood samples for a complete blood count (CBC) to assess potential hematopoietic toxicity.[9]
Experimental Workflow
The following diagram outlines the major steps in the this compound xenograft mouse model experiment.
Caption: Experimental workflow for the this compound xenograft mouse model.
Data Presentation
Quantitative data from the study should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Dosing Schedule | Mean Tumor Volume at Day 1 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) |
| Vehicle Control | 8 | q.d. x 14 days, i.p. | 120 ± 25 | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound (5 mg/kg) | 8 | q.d. x 14 days, i.p. | 125 ± 30 | 600 ± 150 | 60 | 0.6 ± 0.15 |
| This compound (10 mg/kg) | 8 | q.d. x 14 days, i.p. | 122 ± 28 | 250 ± 80 | 83 | 0.25 ± 0.08 |
Table 2: Toxicity Profile of this compound in a Xenograft Model
| Treatment Group | N | Mean Body Weight Change (%) | White Blood Cell Count (x10⁹/L) | Red Blood Cell Count (x10¹²/L) | Platelet Count (x10⁹/L) |
| Vehicle Control | 8 | +5.2 | 6.5 ± 1.2 | 8.9 ± 0.5 | 1100 ± 150 |
| This compound (5 mg/kg) | 8 | -2.1 | 4.2 ± 0.8 | 8.5 ± 0.6 | 1500 ± 200 |
| This compound (10 mg/kg) | 8 | -4.5* | 3.1 ± 0.6 | 8.1 ± 0.7 | 1800 ± 250 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Conclusion
The experimental design and protocols provided here offer a comprehensive framework for evaluating the anti-tumor efficacy and toxicity of the TOPK inhibitor this compound in a xenograft mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data to support the preclinical development of this promising anti-cancer agent. Careful monitoring for potential hematopoietic toxicity is crucial, and the use of advanced drug delivery systems like liposomes should be considered to improve the therapeutic index of this compound.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Immunoprecipitation of TOPK after (S)-OTS514 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the immunoprecipitation (IP) of T-LAK cell-originated protein kinase (TOPK) from cultured cells following treatment with the selective TOPK inhibitor, (S)-OTS514. TOPK, a serine/threonine kinase, is a promising therapeutic target in oncology due to its overexpression in various cancers and its role in tumorigenesis.[1][2] this compound is a potent small molecule inhibitor of TOPK that has been shown to suppress cancer cell growth.[3][4] Understanding the protein-protein interactions of TOPK in the presence of this inhibitor is crucial for elucidating its mechanism of action and for the development of TOPK-targeted therapies. This protocol outlines the necessary steps for cell culture and treatment, cell lysis, immunoprecipitation, and subsequent analysis by western blot.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[2][5] It plays a critical role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[2] Dysregulation and overexpression of TOPK have been linked to the progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3]
This compound is a highly potent and specific inhibitor of TOPK, with a reported IC50 of 2.6 nM.[4][6] Treatment of cancer cells with OTS514 has been demonstrated to induce cell cycle arrest and apoptosis.[4][6] To investigate the molecular consequences of TOPK inhibition by this compound, it is essential to study its effects on TOPK's interactions with other cellular proteins. Immunoprecipitation (IP) is a powerful technique to isolate TOPK and its binding partners from cell lysates. This document provides a comprehensive protocol for performing IP of TOPK after treating cells with this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on various cancer cell lines, providing a reference for determining the appropriate treatment concentration for your specific cell line of interest.
| Cell Line Type | Cell Line(s) | IC50 (nM) | Treatment Concentration (nM) | Treatment Duration (hours) | Observed Effects | Reference(s) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | 20, 40 | 48 | Growth inhibition | [5] |
| Ovarian Cancer | Not specified | 3.0 - 46 | Not specified | Not specified | Growth inhibition | [5] |
| Small Cell Lung Cancer | H69, H82, H524 | 0.4 - 7.2 | 10, 20 | 48, 72 | Reduced TOPK protein levels, growth suppression | [1] |
| Multiple Myeloma | MM1.S, MM1.R, RPMI 8226, etc. | 11.6 - 29.4 | 1.5625 - 100 | 72 | Growth inhibition | [3] |
Signaling Pathway of TOPK and Inhibition by this compound
TOPK is involved in multiple signaling pathways that promote cancer cell proliferation and survival. It can activate downstream effectors such as the ERK/RSK/c-Jun and PI3K/Akt signaling pathways.[2] this compound acts as a direct inhibitor of the kinase activity of TOPK, thereby blocking these downstream signaling events.
Caption: TOPK signaling pathways and the inhibitory action of this compound.
Experimental Workflow for TOPK Immunoprecipitation
The following diagram outlines the major steps involved in the immunoprecipitation of TOPK after this compound treatment.
Caption: Experimental workflow for TOPK immunoprecipitation after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., a cell line with known high TOPK expression) in appropriate culture dishes. Grow cells to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 20 nM, 50 nM, 100 nM). Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time may vary depending on the cell line and the specific research question.
Protocol 2: Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Cell Lysis: Add ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Immunoprecipitation of TOPK
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a defined amount of protein lysate (e.g., 500 µg - 1 mg), add Protein A/G magnetic beads or agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Separate the beads from the lysate using a magnetic rack or centrifugation. The supernatant is the pre-cleared lysate.
-
-
Antibody Incubation:
-
Add the primary antibody against TOPK to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg of antibody per 1 mg of protein.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
-
Formation of Immune Complexes:
-
Add Protein A/G magnetic beads or agarose beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation to allow the antibody-antigen complexes to bind to the beads.
-
-
Washing:
-
Separate the beads from the lysate.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer). Each wash should involve resuspending the beads in the buffer followed by separation. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Separate the beads, and the supernatant now contains the eluted proteins ready for analysis.
-
Protocol 4: Analysis by Western Blot
-
SDS-PAGE: Load the eluted samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TOPK (or a potential interacting protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By following these protocols, researchers can effectively immunoprecipitate TOPK after this compound treatment and analyze its protein-protein interactions, providing valuable insights into the mechanism of this potent anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunoprecipitation [protocols.io]
- 5. selleckchem.com [selleckchem.com]
- 6. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-OTS514 in 3D Spheroid Cancer Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a mitotic kinase that is overexpressed in a variety of human cancers and is associated with tumor cell proliferation, the maintenance of cancer stem cells, and poor patient prognosis.[3][4][5] Inhibition of TOPK by this compound leads to cell cycle arrest and apoptosis in cancer cells.[2][4][5] Three-dimensional (3D) spheroid cultures of cancer cells more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures, making them a valuable tool for preclinical drug evaluation. These application notes provide a detailed protocol for the use of this compound in a 3D spheroid culture of cancer cells.
Data Presentation
The following table summarizes the reported IC50 values of OTS514 in various cancer cell lines, demonstrating its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 (nM) |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 |
| 769-P | Kidney Cancer | 19.9 - 44.1 |
| 786-O | Kidney Cancer | 19.9 - 44.1 |
| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 |
| Small Cell Lung Cancer Lines | Small Cell Lung Cancer | 0.4 - 42.6 |
Table 1: IC50 values of OTS514 in various cancer cell lines.[1][6]
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting TOPK, which in turn disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. The inhibition of TOPK by OTS514 has been shown to induce the loss of FOXM1 and disrupt AKT, p38 MAPK, and NF-κB signaling.[3][4][5] Furthermore, treatment with OTS514 leads to an elevation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), ultimately resulting in cell cycle arrest and apoptosis.[4][5]
Caption: this compound Signaling Pathway.
Experimental Protocols
I. 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
II. Treatment of 3D Spheroids with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed cancer cell spheroids in a 96-well plate
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
III. Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This protocol outlines the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in 3D cancer cell spheroids.
Caption: Experimental Workflow Diagram.
Conclusion
This document provides a comprehensive guide for utilizing this compound in 3D spheroid cultures of cancer cells. The provided protocols for spheroid formation, drug treatment, and viability assessment, coupled with an understanding of the underlying signaling pathway, will enable researchers to effectively evaluate the therapeutic potential of this promising TOPK inhibitor in a more physiologically relevant in vitro model. The presented data and methodologies can serve as a valuable resource for scientists in academic research and in the pharmaceutical industry engaged in the development of novel anti-cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by (S)-OTS514
For Research Use Only.
Introduction
(S)-OTS514 is the potent S-enantiomer of OTS514, a small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK). TOPK, also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.[1][2]
These application notes provide a protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][4]
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of TOPK. This inhibition initiates a signaling cascade that leads to the induction of programmed cell death. Key downstream effects of TOPK inhibition by OTS514 include the modulation of several signaling pathways critical for cell survival and proliferation. In some cancer cell types, such as oral squamous cell carcinoma, OTS514 has been shown to induce apoptosis through a p53-dependent pathway and by suppressing the expression of E2F target genes.[1][2]
Data Presentation
The following tables summarize the quantitative data on apoptosis induction by OTS514 in various oral squamous carcinoma cell lines after 48 hours of treatment. The data represents the percentage of cells in different stages of apoptosis as determined by Annexin V/PI flow cytometry.
Table 1: Apoptosis Induction in HSC-2 Cells
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 | 3.5 | 1.3 |
| 10 | 85.1 | 10.2 | 4.7 |
| 20 | 70.3 | 20.5 | 9.2 |
| 50 | 55.8 | 30.1 | 14.1 |
Table 2: Apoptosis Induction in HSC-3 Cells
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 | 2.8 | 1.1 |
| 20 | 88.4 | 8.5 | 3.1 |
| 50 | 75.2 | 18.3 | 6.5 |
| 100 | 60.7 | 28.9 | 10.4 |
Table 3: Apoptosis Induction in SAS Cells
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 94.8 | 4.1 | 1.1 |
| 50 | 82.3 | 12.6 | 5.1 |
| 100 | 68.9 | 22.4 | 8.7 |
| 200 | 52.1 | 35.2 | 12.7 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate cancer cell line (e.g., HSC-2, HSC-3, SAS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the desired cancer cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V/PI Staining
-
Cell Harvesting:
-
For adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells: Gently collect the cells from the culture vessel and transfer to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to detect FITC fluorescence (typically in the FL1 channel, ~530/30 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >575 nm).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper fluorescence compensation to correct for spectral overlap.
-
Gating:
-
Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
From the gated population, create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
-
Quadrant Analysis: Set up quadrants to differentiate the following populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample for statistically significant analysis.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Simplified signaling pathway of this compound.
References
- 1. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of (S)-OTS514: Application Notes and Protocols for IC50 Determination in Diverse Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the potent TOPK inhibitor, (S)-OTS514, across a variety of cancer cell lines. These detailed application notes and protocols provide a framework for assessing the compound's efficacy and understanding its mechanism of action.
This compound is a novel and highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with a reported IC50 value of 2.6 nM.[1][2] This kinase is a significant target in oncology as it is overexpressed in numerous cancers and plays a crucial role in tumor cell proliferation and survival. Understanding the specific IC50 values in different cellular contexts is paramount for advancing its preclinical and clinical development.
Data Summary: IC50 of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a comparative overview of its potent anti-cancer activity.
| Cancer Type | Cell Line | IC50 (nM) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1[1] |
| Ovarian Cancer | Multiple Cell Lines | 3.0 - 46[1][2] |
| Small Cell Lung Cancer | Multiple Cell Lines | 0.4 - 42.6[2][3][4] |
| Human Myeloma | Panel of 9 Human Myeloma Cell Lines (HMCLs) | 11 - 29[5] |
| Oral Squamous Carcinoma | HSC-2, HSC-3, SAS, and OSC-19 | Dose-dependent decrease in cell survival[6] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting TOPK, a serine/threonine kinase that is a member of the MAPKK family. The inhibition of TOPK disrupts several downstream signaling pathways critical for cancer cell proliferation, survival, and cell cycle progression.
The diagram below illustrates the central role of TOPK and the pathways affected by its inhibition with this compound.
Caption: Signaling pathway of this compound, targeting TOPK and downstream effectors.
Experimental Protocols
Protocol for Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for determining IC50 using the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer to ensure viability is above 90%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM is a good starting point).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that results in 50% cell viability.
-
These protocols and data provide a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and to standardize the methodology for its evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. OTS514 HCl | TOPK (T-LAK cell-originated protein kinase) inhibitor | CAS 1338540-63-8 (free base) | Buy OTS-514 HCl from Supplier InvivoChem [invivochem.com]
- 3. OTS514 [shop.labclinics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying TOPK Downstream Signaling Using (S)-OTS514
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-OTS514 is a potent and highly selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor patient prognosis.[1][2] It plays a crucial role in mitosis, cell cycle progression, and the maintenance of cancer stem cells.[1] this compound, the S-enantiomer of OTS514, exhibits strong anti-tumor activity by inducing cell cycle arrest, apoptosis, and inhibiting cytokinesis.[3][4][5] These application notes provide a comprehensive guide for utilizing this compound to investigate TOPK downstream signaling pathways in cancer research.
Mechanism of Action
This compound is a highly potent TOPK inhibitor with an IC50 of 2.6 nM in cell-free assays.[3][4] By inhibiting the kinase activity of TOPK, this compound disrupts key cellular processes essential for tumor growth and survival. The primary mechanisms of action include:
-
Induction of Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to mitotic catastrophe.
-
Induction of Apoptosis: this compound triggers programmed cell death, as evidenced by the cleavage of PARP and activation of caspases.[2]
-
Inhibition of Cytokinesis: A key mechanism of this compound-induced cell death is the failure of cytokinesis, the final stage of cell division, leading to the formation of multinucleated cells and subsequent apoptosis.[5]
-
Modulation of Downstream Signaling Pathways: TOPK inhibition by this compound affects several critical downstream signaling pathways implicated in cancer progression, including the AKT, p38 MAPK, and NF-κB pathways.[1][6] A key downstream effector is the transcription factor FOXM1, which is a master regulator of mitotic gene expression.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | ~20 | [3] |
| RPMI 8226 | Multiple Myeloma | 11.6 - 29.4 | [3] |
| HSC-2 | Oral Squamous Carcinoma | Dose-dependent decrease in survival | [2] |
| HSC-3 | Oral Squamous Carcinoma | Dose-dependent decrease in survival | [2] |
| SAS | Oral Squamous Carcinoma | Dose-dependent decrease in survival | [2] |
| OSC-19 | Oral Squamous Carcinoma | Dose-dependent decrease in survival | [2] |
Mandatory Visualizations
Caption: TOPK signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for cell viability (e.g., MTT) assay.
Experimental Protocols
Western Blot Analysis of TOPK Downstream Signaling
This protocol details the investigation of changes in protein expression and phosphorylation status of key components of the TOPK signaling pathway following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A549, KMS-11)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution | Supplier Example |
| Phospho-FOXM1 | 1:1000 | Cell Signaling Technology |
| Total FOXM1 | 1:1000 - 1:5000 | Cell Signaling Technology (#3948), Thermo Fisher (PA5-27144), Proteintech (13147-1-AP)[7][8][9] |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology |
| Total Akt | 1:1000 | Cell Signaling Technology |
| Phospho-p38 MAPK (Thr180/Tyr182) | 1:1000 | Cell Signaling Technology |
| Total p38 MAPK | 1:1000 | Cell Signaling Technology |
| Phospho-NF-κB p65 (Ser536) | 1:1000 | Cell Signaling Technology |
| Total NF-κB p65 | 1:1000 | Cell Signaling Technology |
| β-actin or GAPDH (Loading Control) | 1:5000 | Various |
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 1 mL of PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 7. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. FOXM1 Polyclonal Antibody (PA5-27144) [thermofisher.com]
- 9. FOXM1 antibody (13147-1-AP) | Proteintech [ptglab.com]
Application of (S)-OTS514 in Primary Patient-Derived Cancer Cells: A Guide for Researchers
Introduction
(S)-OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide variety of human cancers and correlates with poor prognosis. Its role in mitosis and cell proliferation makes it an attractive target for cancer therapy. This document provides detailed application notes and protocols for the use of this compound in primary patient-derived cancer cells, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This inhibition leads to the disruption of several downstream signaling pathways crucial for cancer cell survival and proliferation. Key mechanistic events include the induction of cell cycle arrest and apoptosis.[1][2] The effects of OTS514 have been observed to be independent of the p53 tumor suppressor protein status in cancer cells.[1]
The inhibition of TOPK by this compound has been shown to modulate the following downstream signaling pathways:
-
Disruption of Pro-Survival Signaling: Treatment with OTS514 leads to the suppression of key pro-survival pathways, including the AKT, p38 MAPK, and NF-κB signaling cascades.[1][3]
-
Activation of Tumor Suppressor Pathways: OTS514 treatment results in the activation of the FOXO3 transcription factor and its downstream targets, including the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines.
| Cell Line Type | Cancer Type | IC50 (nM) | Reference |
| Cell-free assay | - | 2.6 | [2] |
| Human Myeloma Cell Lines (HMCL) | Multiple Myeloma | Nanomolar concentrations | [1] |
| Patient-Derived CD138+ Cells | Multiple Myeloma | Preferential killing observed | [1] |
| Small Cell Lung Cancer (SCLC) Cell Lines | Lung Cancer | 0.4 - 42.6 | [4] |
| Osteosarcoma Cell Lines (KHOS, U2OS) | Osteosarcoma | Dose-dependent decrease in viability | [5] |
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on primary patient-derived cancer cells.
Materials:
-
Primary patient-derived cancer cells
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary patient-derived cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Note: Optimal seeding density should be determined for each specific primary cell type to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. It is recommended to perform a wide range of concentrations (e.g., 0.1 nM to 1 µM) for initial experiments.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Primary patient-derived cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary patient-derived cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach them using a cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the TOPK signaling pathway after treatment with this compound.
Materials:
-
Primary patient-derived cancer cells
-
6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution |
| TOPK/PBK | Rabbit | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 |
| Akt (pan) | Rabbit | 1:1000 |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit | 1:1000 |
| p38 MAPK | Rabbit | 1:1000 |
| Phospho-NF-κB p65 (Ser536) | Rabbit | 1:1000 |
| NF-κB p65 | Rabbit | 1:1000 |
| FOXO3a | Rabbit | 1:1000 |
| p21 | Rabbit | 1:1000 |
| p27 | Rabbit | 1:1000 |
| Cleaved PARP | Rabbit | 1:1000 |
| β-Actin | Mouse | 1:5000 |
Note: The optimal antibody dilutions and incubation times may need to be determined empirically.
Conclusion
This compound is a promising anti-cancer agent that targets the TOPK kinase, leading to cell cycle arrest and apoptosis in various cancer types, including those derived directly from patients. The protocols provided in this document offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in primary patient-derived cancer cells. Due to the inherent heterogeneity of patient samples, it is crucial to optimize these protocols for each specific cancer type and patient-derived cell model.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
In Vivo Delivery of (S)-OTS514: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of the potent T-LAK cell-originated protein kinase (TOPK) inhibitor, (S)-OTS514, and its orally available derivative, OTS964, in animal research models. The information compiled herein is based on published preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Overview of this compound and its In Vivo Application
This compound is a small molecule inhibitor of TOPK, a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis. By targeting TOPK, this compound disrupts key signaling pathways involved in cell cycle progression and survival, leading to apoptosis and inhibition of tumor growth. Its efficacy has been demonstrated in several preclinical cancer models, including multiple myeloma, lung cancer, and ovarian cancer. For oral administration in animal studies, a dimethylated derivative, OTS964, has been developed and utilized.
Quantitative Data Summary
The following tables summarize the quantitative data from various animal studies involving the administration of OTS514 and OTS964.
Table 1: Intravenous Administration of OTS514 in Mouse Xenograft Models
| Cancer Type | Animal Model | Compound | Dosage | Dosing Frequency | Vehicle | Key Outcomes |
| Lung Cancer (A549 cells) | BALB/cSLC-nu/nu mice | OTS514 | 1, 2.5, and 5 mg/kg | Once daily for 2 weeks | 5% Glucose | Dose-dependent tumor growth inhibition.[1][2] |
| Lung Cancer (LU-99 cells) | BALB/cSLC-nu/nu mice | OTS514 | 5 mg/kg | Once daily for 2 weeks | 5% Glucose | Significant tumor growth suppression.[2] |
| Ovarian Cancer (ES-2 cells) | Not Specified | OTS514 | Not Specified | Not Specified | Not Specified | Significantly elongated overall survival in an abdominal dissemination xenograft model.[3] |
Table 2: Oral Administration of OTS964 in Mouse Xenograft Models
| Cancer Type | Animal Model | Compound | Dosage | Dosing Frequency | Vehicle | Key Outcomes |
| Multiple Myeloma (H929 cells) | NSG mice | OTS964 | 50 or 100 mg/kg | 5 times per week | Not Specified | Dose-dependent reduction in tumor size.[4] |
| Lung Cancer (LU-99 cells) | Not Specified | OTS964 | 100 mg/kg | Daily for 2 weeks | Not Specified | Complete tumor regression.[5] |
Experimental Protocols
Protocol for Intravenous (IV) Delivery of this compound
This protocol is based on methodologies reported for OTS514 administration in mouse xenograft models.
Materials:
-
This compound hydrochloride
-
5% Glucose solution (sterile)
-
Sterile water for injection
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in sterile water for injection at a suitable concentration.
-
On the day of administration, dilute the stock solution with a sterile 5% glucose solution to achieve the final desired concentration for injection.[1]
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
The final injection volume for a mouse is typically 100-200 µL. Calculate the concentration needed based on the average weight of the mice and the desired dosage (e.g., in mg/kg).
-
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
For tail vein injection, proper restraint is crucial. Place the mouse in a suitable restrainer.
-
To facilitate injection, the tail veins can be dilated by warming the tail using a heat lamp for a short period. Ensure the temperature is not excessive to avoid burns.
-
-
Intravenous Injection:
-
Swab the tail with 70% ethanol.
-
Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution. Observe for any swelling at the injection site, which may indicate improper needle placement.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Continue the dosing regimen as required by the experimental design.
-
Protocol for Oral Gavage Delivery of OTS964
This protocol is based on methodologies reported for the oral administration of the OTS514 derivative, OTS964.
Materials:
-
OTS964
-
0.5% Methylcellulose solution (sterile)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Oral gavage needles (flexible, ball-tipped, appropriate size for mice)
-
Sterile syringes (1 mL)
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of OTS964 powder.
-
Prepare a 0.5% methylcellulose solution in sterile water.[6]
-
Create a homogenous suspension of OTS964 in the 0.5% methylcellulose vehicle. This can be achieved by first grinding the powder to a fine consistency and then gradually adding the vehicle while mixing. A vortex mixer or homogenizer can be used to ensure a uniform suspension.
-
The final volume for oral gavage in a mouse is typically around 100-200 µL. Calculate the concentration of the suspension based on the average weight of the mice and the desired dosage.
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Attach the syringe containing the OTS964 suspension to the gavage needle.
-
Carefully insert the ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
-
Post-gavage Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.
-
Follow the predetermined dosing schedule.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of TOPK Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting TOPK, which leads to the disruption of several downstream pro-survival and proliferative signaling pathways. A key mechanism is the activation of the FOXO3 transcription factor, which promotes the expression of genes involved in apoptosis and cell cycle arrest. Furthermore, inhibition of TOPK has been shown to disrupt AKT, p38 MAPK, and NF-κB signaling.
Caption: TOPK signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound or its derivatives in a mouse xenograft model.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. OTS514 HCl | TOPK (T-LAK cell-originated protein kinase) inhibitor | CAS 1338540-63-8 (free base) | Buy OTS-514 HCl from Supplier InvivoChem [invivochem.com]
- 2. OTS-514,OTS514|TOPK inhibitor|DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. OTS514 hydrochloride | TOPK | Apoptosis | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting (S)-OTS514 solubility for in vitro assays
Welcome to the technical support center for (S)-OTS514. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when preparing and using this compound solutions for your experiments.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms instantly. What is causing this, and how can I resolve it?
Answer: This is a common issue known as "crashing out," which occurs with hydrophobic compounds like this compound.[1][2] The compound is highly soluble in an organic solvent like DMSO but has very low solubility in the aqueous environment of cell culture media.[3][4][5] When the concentrated DMSO stock is diluted, the DMSO concentration drops sharply, and the aqueous medium cannot keep the compound dissolved.[6]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit.[2][4] | Decrease the final working concentration of this compound. It's crucial to first determine the maximum soluble concentration in your specific media (see Protocol 2). |
| Rapid Dilution / "Solvent Shock" | Adding the concentrated DMSO stock directly and quickly into the full volume of media creates localized high concentrations of the compound, leading to immediate precipitation.[7][8] | Pre-warm your cell culture media to 37°C.[2] Add the this compound stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even dispersion.[7][8] Consider a serial dilution approach (see Protocol 1). |
| Low Temperature of Media | Adding the compound to cold media can further decrease its already low aqueous solubility.[2][7] | Always use pre-warmed (37°C) cell culture media for all dilutions.[2] |
| High DMSO Stock Concentration | Using a very high concentration stock solution necessitates a large dilution factor, which can exacerbate the solvent shock effect. | Prepare a slightly less concentrated intermediate stock solution in DMSO before the final dilution into the media.[4] |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: The this compound solution in my culture media appeared clear initially, but after several hours or a day in the incubator, I noticed a cloudy or crystalline precipitate. What is happening?
Answer: Delayed precipitation can occur due to the compound's instability in the aqueous environment over time or interactions with media components.[2][4]
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the aqueous media for extended periods at 37°C, leading to degradation or aggregation.[4] Aqueous solutions of OTS514 are not recommended for storage for more than one day.[7] | For long-term experiments, consider replacing the media with freshly prepared this compound solution every 24-48 hours.[4] |
| Interaction with Media Components | This compound might interact with salts, amino acids, or proteins in the fetal bovine serum (FBS), forming insoluble complexes over time.[2][7] | Test the solubility and stability of this compound in your basal media both with and without serum. If serum is suspected to be the cause, consider reducing the serum concentration or using a serum-free formulation if your cell line permits.[7] |
| Media Evaporation | Evaporation of media from the culture plates can increase the concentration of this compound above its solubility limit.[4] | Ensure proper humidification in your incubator to minimize evaporation.[9] |
| pH Shift in Media | Changes in the pH of the culture medium during cell growth can affect the solubility of the compound.[7] | Ensure your medium is well-buffered (e.g., with HEPES) to maintain a stable pH.[7] |
Issue 3: Inconsistent Experimental Results or Lower than Expected Potency
Question: My experimental results with this compound are inconsistent, or the compound appears less potent than reported in the literature. Could this be related to solubility?
Answer: Yes, solubility issues are a primary cause of such problems. If this compound precipitates, the actual concentration of the dissolved, active compound in your assay is lower than your calculated concentration.
| Potential Cause | Explanation | Recommended Solution |
| Partial Precipitation | Micro-precipitation, which may not be easily visible to the naked eye, can significantly reduce the effective concentration of the inhibitor.[4] | Before adding the media to your cells, visually inspect it carefully for any signs of precipitation. For a more sensitive check, examine a small aliquot under a microscope.[3] Consider filtering the final working solution through a 0.22 µm syringe filter, although be aware this may also remove some of the compound if it has aggregated.[4] |
| High Final DMSO Concentration | While DMSO aids in solubility, final concentrations are typically kept low (ideally ≤ 0.1%) to avoid cytotoxicity. This low concentration may be insufficient to keep the compound in solution.[2] | Determine the maximum non-toxic DMSO concentration for your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experiments.[10] |
| Improper Stock Solution Storage | The compound may have precipitated out of the DMSO stock solution due to improper storage (e.g., moisture absorption by DMSO, freeze-thaw cycles).[7][11] | Visually inspect your DMSO stock for any precipitate before use. If present, gently warm the vial (e.g., 37°C water bath) and vortex to redissolve.[12] Use fresh, anhydrous DMSO to prepare stock solutions and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][12] |
Data Presentation
This compound Solubility Data
The following table summarizes the solubility of this compound and its related forms in various solvents.
| Compound Form | Solvent | Solubility | Source |
| This compound | DMSO | ~30 mg/mL | [7] |
| This compound | Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| This compound | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [7] |
| OTS514 hydrochloride | DMSO | 80 - 90 mg/mL | [4][13] |
| OTS514 hydrochloride | Water | 80 mg/mL | [5][14] |
| OTS514 hydrochloride | Ethanol | 5 mg/mL | [5][14] |
Experimental Protocols
Protocol 1: Recommended Method for Preparing this compound Working Solution for In Vitro Assays
This protocol details a stepwise dilution method to minimize precipitation when preparing the final working solution.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-30 mM). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored in aliquots at -20°C or -80°C.[12]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Further dilute your concentrated stock solution in 100% DMSO to create an intermediate stock (e.g., 1 mM). This step helps in reducing the volume of DMSO added to the final culture medium.[2]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[2]
-
Calculate the volume of the intermediate DMSO stock needed to achieve your desired final concentration. Ensure the final DMSO concentration in the medium is well-tolerated by your cells (typically ≤ 0.1%).[2]
-
While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the DMSO stock drop-by-drop.[8] This gradual addition is critical to prevent localized high concentrations and subsequent precipitation.
-
Once the addition is complete, cap the tube and invert it several times to ensure a homogenous solution.
-
-
Final Quality Check:
-
Visually inspect the final working solution against a light source for any signs of cloudiness or precipitate.[2] If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration in Your Cell Culture Medium
This experiment helps you empirically determine the highest concentration of this compound that remains soluble in your specific experimental conditions.
-
Prepare a Dilution Series:
-
Using your this compound stock in DMSO, prepare a series of dilutions in your complete cell culture medium (e.g., in sterile microcentrifuge tubes or a 96-well plate). Aim for a range of final concentrations that brackets your intended experimental concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).[3]
-
Keep the final DMSO concentration constant across all dilutions and include a DMSO-only vehicle control.[3]
-
-
Incubate and Observe:
-
Assess Precipitation:
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration you should use for your experiments under these specific conditions.[3]
-
Visualizations
Signaling Pathway of TOPK, the Target of this compound
This compound is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK).[15] TOPK is a serine-threonine kinase involved in multiple signaling pathways that promote cancer cell proliferation, survival, and maintenance of cancer stem cells.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. ovid.com [ovid.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-OTS514 for Western Blot Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (S)-OTS514, a potent TOPK inhibitor, in Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of OTS514, a highly potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1] TOPK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis.[2] this compound inhibits the kinase activity of TOPK, leading to the disruption of downstream signaling pathways involved in cell proliferation, cell cycle progression, and apoptosis.[3]
Q2: What are the expected effects of this compound treatment on cells that can be observed by Western blot?
Treatment of cancer cells with this compound is expected to lead to several observable changes in protein expression and phosphorylation status via Western blot. These include:
-
Increased apoptosis: An increase in the levels of cleaved PARP.
-
Downregulation of pro-survival signaling: Decreased phosphorylation of STAT3 and β-catenin.[4]
-
Modulation of key signaling pathways: Alterations in the phosphorylation status of proteins within the p38 MAPK and NF-κB pathways.[3]
-
Reduced expression of downstream effectors: A decrease in the protein levels of targets like FOXM1.[3]
Q3: What is a good starting concentration and treatment time for this compound in a Western blot experiment?
Based on published studies, a good starting point for treating cells with this compound is in the nanomolar range. For example, concentrations of 20 nM and 40 nM for 48 hours have been used, as well as 20 nM and 200 nM for 24 hours.[2][4] The optimal concentration and incubation time will be cell-line dependent and should be determined empirically. A dose-response and time-course experiment is highly recommended.
Troubleshooting Guide
Problem 1: No change in the expression or phosphorylation of target proteins after this compound treatment.
| Possible Cause | Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM) to determine the optimal concentration for your specific cell line. |
| Inappropriate treatment duration | Conduct a time-course experiment. Treat cells for different durations (e.g., 6, 12, 24, 48 hours) to identify the optimal time point to observe the desired effect on your target protein. |
| Low TOPK expression in the cell line | Confirm the expression of TOPK in your cell line of interest by Western blot using a validated TOPK antibody. Cell lines with low or no TOPK expression may not respond to this compound treatment. |
| Antibody issues | Ensure the primary antibody is validated for Western blotting and is specific for the target protein (and its phosphorylated form, if applicable). Use the recommended antibody dilution and incubation conditions. |
Problem 2: Weak or no signal for the target protein in all lanes (including untreated control).
| Possible Cause | Solution |
| Low protein loading | Increase the amount of total protein loaded per lane (typically 20-40 µg of total protein from cell lysate is recommended).[5] |
| Inefficient protein extraction | Use a lysis buffer appropriate for your target protein's subcellular localization and include protease and phosphatase inhibitors. |
| Poor antibody performance | Use a fresh aliquot of the primary antibody and optimize the dilution. Ensure the secondary antibody is appropriate for the primary antibody's host species. |
| Inefficient protein transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[5] |
Problem 3: High background on the Western blot.
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Primary or secondary antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of washes with TBST after antibody incubations. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol is designed to identify the optimal concentration of this compound for inducing a measurable effect on a downstream target (e.g., p-p38 MAPK) in your cell line of interest.
Materials:
-
This compound
-
Cell culture medium and supplements
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is provided in the table below. Replace the medium in each well with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a fixed time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis: Perform Western blotting as described in the general protocol below, loading equal amounts of protein for each sample. Probe the membrane with antibodies against your target of interest (e.g., p-p38 MAPK) and a loading control (e.g., GAPDH).
Table 1: Suggested this compound Concentrations for Dose-Response Experiment
| Treatment | This compound Concentration |
| Vehicle Control | 0 nM (DMSO equivalent) |
| Concentration 1 | 10 nM |
| Concentration 2 | 20 nM |
| Concentration 3 | 50 nM |
| Concentration 4 | 100 nM |
| Concentration 5 | 200 nM |
General Western Blot Protocol for Analyzing this compound Effects
Procedure:
-
Sample Preparation: Prepare cell lysates as described above after treating cells with the optimized concentration and duration of this compound.
-
SDS-PAGE: Load 20-40 µg of total protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate and visualize the bands using a chemiluminescence detection system.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Suggested Dilution |
| p-p38 MAPK | Thr180/Tyr182 | 1:1000 |
| Total p38 MAPK | - | 1:1000 |
| p-NF-κB p65 | Ser536 | 1:1000 |
| Total NF-κB p65 | - | 1:1000 |
| FOXM1 | - | 1:1000 |
| Cleaved PARP | - | 1:1000 |
| p-STAT3 | Tyr705 | 1:1000 |
| Total STAT3 | - | 1:1000 |
| p-β-catenin | Ser33/Ser37/Thr41 | 1:1000 |
| Total β-catenin | - | 1:1000 |
| GAPDH (Loading Control) | - | 1:5000 |
Signaling Pathways and Workflows
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Technical Support Center: (S)-OTS514 in MTT/MTS Assays
Welcome to the technical support center for researchers utilizing (S)-OTS514 in MTT, MTS, and other cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your experiments with this compound.
Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Here is a troubleshooting workflow to help you identify the potential source of the variability:
-
Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for each experiment. Cell numbers that are too high or too low can lead to variability in metabolic activity and, consequently, in the assay readout.
-
Compound Solubility: this compound, like many quinoline-based compounds, may have limited aqueous solubility.[1] Precipitation of the compound in your culture medium can lead to an inaccurate final concentration in the wells. Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Solvent Concentration: If you are using DMSO to dissolve this compound, ensure that the final concentration in your assay wells is consistent and below the toxic threshold for your cell line (typically <0.1%).[2] Always include a vehicle control with the same DMSO concentration as your highest this compound concentration.
-
Incubation Times: Use consistent incubation times for both the drug treatment and the MTT/MTS reagent. Variations in timing can affect the extent of cellular response and formazan development.
Q2: I am observing a higher-than-expected absorbance (lower cell death) at high concentrations of this compound. What could be happening?
A2: This counterintuitive result can be due to interference from the compound itself. Here are some potential causes and how to investigate them:
-
Direct Reduction of Tetrazolium Salts: this compound contains a thiophene ring. Some thiol-containing compounds have been reported to directly reduce MTT and MTS, leading to a color change independent of cellular metabolic activity. This can result in a false-positive signal, suggesting higher cell viability than is actually the case.
-
Troubleshooting Step: To test for this, set up cell-free control wells containing your assay medium, the MTT/MTS reagent, and the same concentrations of this compound used in your experiment. If you observe a color change in these wells, it indicates direct reduction by your compound.
-
-
Interference with Absorbance Reading: The yellow color of this compound in solution or potential absorbance of the compound or its metabolites at the same wavelength as formazan (around 490-570 nm) could interfere with the final absorbance reading.
-
Troubleshooting Step: Measure the absorbance of this compound in your assay medium at the wavelength you are using to quantify formazan. This will tell you if the compound itself contributes to the absorbance signal.
-
Q3: The formazan crystals in my MTT assay are difficult to dissolve after treatment with this compound. Why is this happening and how can I fix it?
A3: Incomplete solubilization of formazan crystals is a common issue in MTT assays and can lead to inaccurate results.
-
Cell Morphology Changes: this compound induces apoptosis and cell cycle arrest, which can alter cell morphology and adhesion.[3][4] This may affect the distribution and dissolution of formazan crystals.
-
Insufficient Solubilization Agent: Ensure you are using a sufficient volume of a high-quality solubilizing agent like DMSO or acidified isopropanol.[5]
-
Inadequate Mixing: After adding the solubilization agent, make sure to mix thoroughly to ensure all formazan crystals are dissolved. Pipetting up and down or using a plate shaker can aid in this process.
Q4: Can the DMSO used to dissolve this compound affect my assay results?
A4: Yes, the solvent used to dissolve your test compound can have a significant impact on the assay.
-
Solvent Cytotoxicity: At higher concentrations, DMSO is toxic to cells and can lead to an overestimation of the cytotoxicity of this compound.[2] It is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally ≤0.1%) and to include a vehicle control with the equivalent concentration of DMSO.
-
Solubility Issues: While DMSO is a common solvent, ensuring the compound remains in solution when diluted into aqueous culture medium is critical. Poor solubility can lead to compound precipitation and inaccurate dosing.[6]
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 | Not Specified | [7] |
| Caki-1 | Kidney Cancer | Not Specified | Not Specified | [7] |
| Caki-2 | Kidney Cancer | Not Specified | Not Specified | [7] |
| 769-P | Kidney Cancer | 37.0 | MTT | [3] |
| 786-O | Kidney Cancer | 44.1 | MTT | [3] |
| Various | Ovarian Cancer | 3.0 - 46 | Not Specified | [7] |
| A549 | Lung Cancer | 31 | Not Specified | [8] |
| LU-99 | Lung Cancer | 7.6 | Not Specified | [8] |
| Various | Small Cell Lung Cancer | 0.4 - 42.6 | Not Specified | [8] |
| Various | Myeloma | 11.6 - 29.4 | MTT | [3] |
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add the compound dilutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
Standard MTS Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
This compound Mechanism of Action and Potential Assay Interferences
Caption: Logical workflow of this compound's cellular effects and potential interferences in MTT/MTS assays.
Troubleshooting Workflow for Inconsistent this compound IC50 Values
Caption: A step-by-step guide to troubleshooting variability in this compound IC50 data.
Simplified TOPK Signaling Pathway
Caption: An overview of the TOPK signaling cascade and the inhibitory action of this compound.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. OTS514 [shop.labclinics.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of (S)-OTS514 in experiments
Welcome to the technical support center for (S)-OTS514. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 2.6 nM.[1][2] Inhibition of TOPK leads to defects in cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] Downstream signaling pathways affected by TOPK inhibition include AKT, p38 MAPK, and NF-κB.[3]
Q2: I'm observing significant cytotoxicity in my experiments that seems disproportionate to the known on-target effects. Could this be due to off-target activity?
Yes, unexpected levels of cytotoxicity can be a strong indicator of off-target effects. While this compound is a potent TOPK inhibitor, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations. A related compound, OTS964, has shown activity against other kinases such as CDK11, TYK2, PRK1, and CDK9.[4] It is crucial to perform dose-response experiments to distinguish on-target from off-target cytotoxicity.
Q3: My in vitro experiments are showing promising results, but I'm concerned about potential in vivo toxicity, particularly hematopoietic toxicity.
This is a valid concern. The related compound OTS514 has been reported to cause severe hematopoietic toxicity in mouse xenograft studies, including a reduction in red and white blood cells.[5] It is advisable to incorporate in vitro hematotoxicity assays early in your experimental pipeline to assess this risk.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: This is a critical first step to determine if the observed cytotoxicity is concentration-dependent and to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
CRISPR/Cas9 Rescue Experiment: Genetically ablate the primary target, TOPK, in your cell line of interest. If the cytotoxic phenotype persists in the TOPK-knockout cells upon treatment with this compound, it is highly likely due to off-target effects.[6]
-
Use a Structurally Unrelated TOPK Inhibitor: If available, treating cells with a different chemical scaffold that also inhibits TOPK can help confirm if the observed phenotype is due to on-target inhibition. If the phenotype is not replicated, off-target effects of this compound are the likely cause.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause: Cellular factors influencing inhibitor activity.
Troubleshooting Steps:
-
Check for ABC Transporter-Mediated Efflux: Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters, which can pump the inhibitor out of the cell, reducing its effective intracellular concentration. The related compound OTS964 has been shown to be a substrate for ABCG2.[7][8] Co-treatment with a known ABC transporter inhibitor can help determine if this is occurring.
-
Confirm Target Expression: Ensure that your cell line of interest expresses sufficient levels of TOPK. This can be verified by western blot or qPCR.
-
Assess Intracellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound, leading to reduced potency in cellular assays compared to biochemical assays which are often performed at lower ATP concentrations.
Quantitative Data Summary
While a comprehensive kinome scan for this compound is not publicly available, the selectivity of the closely related compound OTS964 can provide insights into potential off-targets.
Table 1: Off-Target Profile of the Related Kinase Inhibitor OTS964
| Kinase Target | IC50 (nM) | Reference |
| CDK11A | 10 | [4] |
| TYK2 | 207 | [4] |
| TOPK | 353 | [4] |
| PRK1 | 508 | [4] |
| CDK9 | 538 | [4] |
This data is for OTS964 and should be used as a guide for potential off-targets of this compound.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound to Differentiate On- and Off-Target Effects
Objective: To determine the concentration range at which this compound elicits a biological response and to identify a potential therapeutic window.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line with high TOPK expression) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. A common starting range for dose-response curves is from 1 nM to 10 µM.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 48-72 hours for proliferation assays).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value. A steep curve may indicate a specific on-target effect, while a shallow curve could suggest multiple off-target interactions.[9]
Protocol 2: CRISPR/Cas9-Mediated Rescue Experiment
Objective: To validate that the observed phenotype upon this compound treatment is a direct result of TOPK inhibition.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of the TOPK gene into a Cas9 expression vector.[10]
-
Transfection and Selection: Transfect the TOPK gRNA/Cas9 constructs into your target cell line. Select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of TOPK via western blot and Sanger sequencing.
-
Phenotypic Assay: Treat both the wild-type and TOPK-knockout cell lines with a range of this compound concentrations.
-
Analysis: If the TOPK-knockout cells are resistant to this compound compared to the wild-type cells, it confirms that the inhibitor's effect is on-target. If both cell lines show a similar response, the phenotype is likely due to off-target effects.[6]
Visualizations
Caption: Workflow for minimizing this compound off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting high cytotoxicity with this compound.
References
- 1. Transient knock down of checkpoint kinase 1 in hematopoietic progenitors is linked to bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haematological adverse events associated with tyrosine kinase inhibitors in chronic myeloid leukaemia: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: (S)-OTS514 In Vivo Hematopoietic Toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the hematopoietic toxicity associated with the in vivo use of (S)-OTS514, a potent TOPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the S-enantiomer of OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1] TOPK is a serine/threonine kinase that is highly expressed in various cancers and plays a crucial role in mitosis, particularly in cytokinesis.[2] By inhibiting TOPK, this compound disrupts cell division, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the primary dose-limiting toxicity of this compound in vivo?
A2: The primary dose-limiting toxicity of this compound observed in preclinical in vivo studies is hematopoietic toxicity.[3] This manifests as myelosuppression, characterized by a reduction in red blood cells (anemia) and white blood cells (leukopenia), and is often accompanied by a marked increase in platelets (thrombocytosis).[3]
Q3: Why does this compound cause hematopoietic toxicity?
A3: The hematopoietic toxicity of this compound is considered an on-target effect. TOPK is essential for the proliferation of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. By inhibiting TOPK, this compound disrupts the cell cycle of these rapidly dividing cells, leading to a decrease in the production of mature blood cells.
Q4: Is the hematopoietic toxicity of this compound reversible?
A4: Yes, preclinical studies with the related TOPK inhibitor OTS964 have shown that the hematopoietic toxicity, particularly leukopenia, is transient and that blood cell counts can recover after cessation of treatment.[2]
Q5: What are the potential strategies to mitigate the hematopoietic toxicity of this compound?
A5: A promising strategy to mitigate hematopoietic toxicity is the use of a liposomal formulation. Studies with the closely related compound OTS964 have demonstrated that encapsulation in liposomes can completely eliminate hematopoietic toxicity in mice while retaining potent anti-tumor activity.[2][3] Other potential strategies could include intermittent dosing schedules to allow for bone marrow recovery and co-administration of hematopoietic growth factors, although these have not been specifically reported for this compound.
Data Presentation
Table 1: Hematological Effects of OTS964 (a close analog of this compound) in Mice
| Compound | Dose and Schedule | Key Hematological Findings | Reference |
| OTS964 (free drug) | 100 mg/kg, oral, daily for 2 weeks | Low white blood cell counts observed after treatment, with recovery within two weeks. | [2] |
| OTS964 (liposomal) | Intravenous, twice a week for 3 weeks | No detectable hematopoietic toxicity. | [2][4] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Monitoring of Hematopoietic Toxicity
1. Vehicle Preparation (Example for Oral Gavage):
-
A common vehicle for oral administration of similar small molecule inhibitors is a suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
To prepare, weigh the required amount of this compound powder.
-
In a sterile container, gradually add the 0.5% CMC solution to the powder while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on each day of dosing.
2. Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG) for xenograft studies with human cancer cell lines.
-
House animals in a specific pathogen-free facility.
3. Administration:
-
Administer this compound via oral gavage at the desired dose and schedule. A typical dosing volume for mice is 10 mL/kg.
-
Include a vehicle control group that receives the same volume of the vehicle on the same schedule.
4. Monitoring of Hematopoietic Toxicity:
-
Blood Sampling: Collect peripheral blood samples (e.g., via retro-orbital or submandibular bleeding) at baseline (before treatment) and at regular intervals during and after the treatment period (e.g., weekly). A typical sample volume is 50-100 µL collected into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, such as pale paws (anemia), lethargy, or signs of infection (neutropenia). Record body weight at least twice weekly.
Protocol 2: Assessment of Hematopoietic Progenitor Cells by Colony-Forming Unit (CFU) Assay
1. Bone Marrow Harvest:
-
At selected time points after treatment, euthanize mice and harvest bone marrow from the femurs and tibias under sterile conditions.
-
Flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
2. Cell Counting:
-
Perform a red blood cell lysis using an ammonium chloride-based lysis buffer.
-
Count the nucleated cells using a hemocytometer or an automated cell counter.
3. Plating in Semi-Solid Medium:
-
Prepare a methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF).
-
Plate the bone marrow cells at a density of 1-2 x 10^4 cells per 35 mm dish in duplicate or triplicate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
4. Colony Counting:
-
After 7-14 days of incubation, count the number of colonies under an inverted microscope.
-
Identify and enumerate the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, macrophage colonies
-
BFU-E: Burst-forming unit-erythroid
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies
-
Troubleshooting Guides
Issue 1: Severe and Unexpected Hematopoietic Toxicity
-
Possible Cause:
-
Incorrect dose calculation or formulation preparation.
-
The animal strain is particularly sensitive to the compound.
-
Synergistic toxicity with other experimental factors.
-
-
Troubleshooting Steps:
-
Verify Dose and Formulation: Double-check all calculations and the preparation process for the dosing solution.
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to establish a maximum tolerated dose (MTD).
-
Intermittent Dosing: Consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Supportive Care: In valuable animal models, consider supportive care such as administration of Granulocyte-Colony Stimulating Factor (G-CSF) to boost neutrophil counts, though this can be a confounding factor in the experiment.
-
Issue 2: High Variability in Hematological Parameters Between Animals
-
Possible Cause:
-
Inconsistent dosing technique (e.g., improper oral gavage).
-
Underlying subclinical infections in some animals.
-
Variability in the tumor burden affecting the hematopoietic system.
-
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and consistent in their animal handling and dosing techniques.
-
Animal Health Monitoring: Closely monitor the health status of the animals before and during the study to exclude any with pre-existing conditions.
-
Randomization: Properly randomize animals into treatment groups based on body weight and tumor volume (if applicable) to minimize systematic variability.
-
Issue 3: Difficulty in Establishing a Therapeutic Window (Efficacy vs. Toxicity)
-
Possible Cause:
-
The therapeutic index of the free drug is narrow in the chosen model.
-
-
Troubleshooting Steps:
-
Liposomal Formulation: As demonstrated for OTS964, encapsulating this compound in a liposomal formulation is the most promising strategy to dissociate efficacy from hematopoietic toxicity.[2][3]
-
Combination Therapy: Explore combining a lower, better-tolerated dose of this compound with another anti-cancer agent that has a non-overlapping toxicity profile.
-
Refine Dosing Schedule: Conduct a detailed pharmacokinetic and pharmacodynamic (PK/PD) study to optimize the dosing schedule to maintain therapeutic concentrations at the tumor site while minimizing peak plasma concentrations that may drive toxicity.
-
Visualizations
Caption: TOPK signaling pathway in cancer and the mechanism of this compound.
Caption: Workflow for in vivo assessment of this compound efficacy and toxicity.
Caption: Logic diagram of liposomal formulation to mitigate hematopoietic toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of (S)-OTS514 in xenograft models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-OTS514 in xenograft models. The information is tailored for researchers, scientists, and drug development professionals to enhance the efficacy of their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a mitotic kinase that is highly expressed in various cancer types and is associated with tumor cell proliferation and poor patient prognosis.[1][3] this compound exerts its anti-cancer effects by inhibiting TOPK, which leads to defects in cytokinesis, ultimately causing cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: In which xenograft models has this compound or its related compound OTS964 shown efficacy?
The TOPK inhibitors OTS514 and its orally available prodrug OTS964 have demonstrated anti-tumor activity in a variety of preclinical xenograft models, including:
-
Multiple Myeloma: In an aggressive mouse xenograft model using human myeloma cell lines, orally administered OTS964 at 100 mg/kg (5 days a week) significantly reduced tumor size by 48%-81% compared to the control group.[1][3]
-
Lung Cancer: Intravenous administration of OTS514 (1-5 mg/kg, once a day for 2 weeks) induced tumor regression in a xenograft model using A549 lung cancer cells.[4] Furthermore, a liposomal formulation of OTS964 led to complete tumor regression in a human lung cancer xenograft model (LU-99).
-
Ovarian Cancer: Oral administration of OTS514 significantly extended the overall survival in a peritoneal dissemination xenograft model using ES-2 ovarian cancer cells.[5]
Q3: What is OTS964 and how does it relate to this compound?
OTS964 is a potent TOPK inhibitor and is considered a prodrug of OTS514. It is often used for oral administration in in vivo studies and has shown significant efficacy in reducing tumor growth in various xenograft models.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during xenograft studies with this compound and its analogs.
Issue 1: Lower than Expected Anti-Tumor Efficacy
Possible Cause 1: Suboptimal Drug Formulation and Delivery
-
Question: My xenograft tumors are not responding to this compound treatment as expected. Could the formulation be the issue?
-
Answer: Yes, improper formulation can significantly impact the bioavailability and efficacy of this compound. Due to its hydrophobic nature, it requires a suitable vehicle for in vivo administration. For intravenous injection, a common formulation involves dissolving the compound in a mixture of solvents like DMSO, PEG300, Tween-80, and saline. For oral gavage with the prodrug OTS964, a suspension in a vehicle like 0.5% methylcellulose is often used. It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that this compound is completely dissolved in your chosen solvent system at the desired concentration. Sonication may aid in dissolution.
-
Optimize Vehicle: If solubility is an issue, consider adjusting the co-solvent ratios. For example, a common vehicle for intravenous administration is DMSO, PEG300, Tween 80, and saline.
-
Consider Liposomal Formulation: For improved delivery and to potentially overcome toxicity issues, a liposomal formulation of the related compound OTS964 has been shown to be highly effective, leading to complete tumor regression in some models.
-
Possible Cause 2: Drug Resistance
-
Question: I'm observing initial tumor regression, but then the tumors start to regrow despite continuous treatment. Could the cancer cells be developing resistance?
-
Answer: This is a possibility. One of the known mechanisms of resistance to TOPK inhibitors like OTS964 is the overexpression of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[6] This transporter can actively pump the drug out of the cancer cells, reducing its intracellular concentration and thus its efficacy.[6]
-
Troubleshooting Steps:
-
Assess ABCG2 Expression: If possible, analyze the expression of ABCG2 in your xenograft tumors, both pre- and post-treatment, using methods like immunohistochemistry or western blotting. An increase in ABCG2 expression in relapsed tumors would suggest this resistance mechanism.
-
Co-administration with an ABCG2 Inhibitor: Consider co-administering this compound with a known ABCG2 inhibitor. Several inhibitors have been evaluated in vivo, such as Ko143 and its analogs.[1][7] Co-treatment may restore the sensitivity of the tumor cells to this compound.
-
Combination Therapy: Combining this compound with other anti-cancer agents can also be an effective strategy to overcome resistance and enhance efficacy. For example, in multiple myeloma models, OTS514 has shown synergistic effects when combined with lenalidomide.[1]
-
Issue 2: Observed Toxicity in Xenograft Models
-
Question: My mice are showing signs of toxicity, such as weight loss and lethargy, after treatment with this compound. What could be the cause and how can I mitigate it?
-
Answer: A known side effect of OTS514 and OTS964 is hematopoietic toxicity, which can manifest as a reduction in red and white blood cells (leukocytopenia) and an increase in platelets (thrombocytosis).[8] This is a significant concern that needs to be carefully managed.
-
Troubleshooting Steps:
-
Monitor Hematological Parameters: Regularly monitor the complete blood counts (CBCs) of your experimental animals to assess the extent of hematopoietic toxicity.
-
Dose Adjustment: If toxicity is observed, consider reducing the dose or altering the dosing schedule (e.g., less frequent administration).
-
Utilize Liposomal Formulation: The most effective strategy reported to overcome hematopoietic toxicity is the use of a liposomal formulation. Encapsulating OTS964 in liposomes has been shown to eliminate the hematopoietic side effects while maintaining or even enhancing its anti-tumor efficacy.
-
Supportive Care: Provide supportive care to the animals as per your institution's animal care guidelines, including ensuring adequate hydration and nutrition.
-
Data Presentation
Table 1: In Vivo Efficacy of OTS514 and OTS964 in Xenograft Models
| Compound | Cancer Model | Cell Line | Administration Route | Dosage | Outcome | Reference |
| OTS964 | Multiple Myeloma | H929 | Oral | 100 mg/kg, 5 days/week | 48%-81% tumor size reduction | [1][3] |
| OTS514 | Lung Cancer | A549 | Intravenous | 1-5 mg/kg, once daily for 2 weeks | Tumor regression | [4] |
| OTS514 | Ovarian Cancer | ES-2 | Oral | 25 mg/kg or 50 mg/kg | Significantly elongated overall survival | [5] |
| Liposomal OTS964 | Lung Cancer | LU-99 | Intravenous | Not specified | Complete tumor regression |
Experimental Protocols
General Xenograft Protocol
This protocol provides a general framework for a subcutaneous xenograft study. Specific details may need to be optimized for your particular cell line and experimental goals.
-
Cell Culture: Culture the desired cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize and harvest the cells.
-
Wash the cells with sterile, serum-free media or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., NSG or nude mice).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Drug Administration:
-
For this compound (Intravenous): Prepare the formulation as described in the troubleshooting section. Administer via tail vein injection at the desired dose and schedule.
-
For OTS964 (Oral Gavage): Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via oral gavage at the desired dose and schedule.
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice regularly.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: Simplified signaling pathway of TOPK and the inhibitory action of this compound.
Caption: General workflow for a xenograft study evaluating the efficacy of this compound.
Caption: Troubleshooting logic for common issues in this compound xenograft experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Navigating Resistance to (S)-OTS514: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to the TOPK/MELK inhibitor, (S)-OTS514, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as maternal embryonic leucine zipper kinase (MELK) or PDZ-binding kinase (PBK). TOPK/MELK is a serine/threonine kinase that plays a crucial role in cytokinesis, and its overexpression is associated with poor prognosis in various cancers. By inhibiting TOPK/MELK, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
The most well-documented mechanism of resistance to this compound and structurally related compounds is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1). ABCB1 is an efflux pump that actively transports a wide range of xenobiotics, including this compound, out of the cell, thereby reducing the intracellular drug concentration and its cytotoxic effect. While less explored specifically for this compound, other potential mechanisms of resistance to kinase inhibitors, in general, include:
-
Target Alterations: Mutations in the TOPK/MELK gene that prevent or reduce the binding affinity of this compound.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of TOPK/MELK, thereby promoting cell survival and proliferation. Examples could include the activation of other kinases or signaling nodes within the PI3K/Akt or MAPK pathways.
Q3: How can I determine if my resistant cell line is overexpressing ABCB1?
You can assess ABCB1 overexpression using several methods:
-
Western Blotting: This is a direct method to measure the protein levels of ABCB1 in your resistant cell line compared to the parental, sensitive cell line.
-
Quantitative PCR (qPCR): This method measures the mRNA expression level of the ABCB1 gene.
-
Flow Cytometry-based Efflux Assays: These assays use fluorescent substrates of ABCB1 (e.g., rhodamine 123). Cells overexpressing ABCB1 will show lower intracellular fluorescence due to increased efflux of the dye.
Q4: If ABCB1 overexpression is confirmed, how can I overcome this resistance?
Co-administration of an ABCB1 inhibitor, such as verapamil or elacridar, can restore sensitivity to this compound in cell lines with ABCB1-mediated resistance. These inhibitors block the efflux pump, leading to increased intracellular accumulation of this compound.
Q5: What if my resistant cell line does not overexpress ABCB1? What should I investigate next?
If ABCB1 overexpression is ruled out, you should consider the following possibilities:
-
Target Gene Mutations: Sequence the TOPK/MELK gene in your resistant cell line to identify any potential mutations in the kinase domain that might interfere with this compound binding.
-
Bypass Signaling Pathways: Use techniques like western blotting or phospho-kinase antibody arrays to investigate the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in your resistant versus parental cell lines. Increased phosphorylation of key proteins in these pathways in the resistant cells could indicate the activation of a bypass mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Complete lack of response to this compound, even at high concentrations. | High-level expression of ABCB1. | 1. Perform a western blot for ABCB1. 2. Conduct a cell viability assay with this compound in the presence and absence of an ABCB1 inhibitor (e.g., verapamil). |
| Initial sensitivity to this compound followed by the development of resistance over time. | Acquired resistance through various mechanisms. | 1. Generate a stable resistant cell line through stepwise dose escalation. 2. Characterize the resistant phenotype by determining the IC50 value. 3. Investigate ABCB1 overexpression, TOPK/MELK mutations, and bypass signaling pathways. |
| Inconsistent results in cell viability assays. | Issues with experimental setup or cell line stability. | 1. Ensure consistent cell seeding density. 2. Verify the concentration and stability of the this compound stock solution. 3. Regularly check for mycoplasma contamination. |
| Difficulty in detecting TOPK/MELK pathway modulation by western blot. | Antibody quality or experimental conditions. | 1. Validate the primary antibodies for phosphorylated and total TOPK/MELK and downstream targets. 2. Optimize lysis buffer conditions and include phosphatase inhibitors. 3. Include appropriate positive and negative controls for pathway activation. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat and Adapt: Continue this process of stepwise dose escalation, allowing the cells to adapt and resume steady growth at each new concentration. This process can take several months.
-
Characterize the Resistant Line: Once a significantly higher IC50 (e.g., >10-fold) is achieved compared to the parental line, the resistant cell line is established. Regularly re-evaluate the IC50 to ensure the stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Western Blotting for ABCB1 and Signaling Pathway Analysis
Materials:
-
Parental and resistant cell lysates
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCB1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-TOPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Sanger Sequencing of the TOPK/MELK Gene
Materials:
-
Genomic DNA from parental and resistant cell lines
-
PCR primers flanking the coding region of the TOPK/MELK gene
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the coding exons of the TOPK/MELK gene using designed primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for generating resistant cell lines.
Caption: Simplified signaling and resistance pathways.
Optimizing incubation time for (S)-OTS514 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for (S)-OTS514 treatment. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data tables to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-enantiomer of OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor patient prognosis.[1] By inhibiting TOPK, this compound disrupts critical cellular processes for cancer cell survival and proliferation, including cytokinesis, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2][3]
Q2: What signaling pathways are affected by this compound treatment?
This compound treatment has been shown to disrupt multiple pro-survival signaling pathways in cancer cells. Inhibition of TOPK by this compound leads to the dysregulation of downstream targets, including the suppression of the AKT, p38 MAPK, and NF-κB signaling pathways.[1][4] Additionally, it can lead to a decrease in the expression of E2F target genes and the loss of FOXM1, a key regulator of the cell cycle.[1][5]
Q3: What is a typical starting concentration range for this compound in cell culture?
The effective concentration of this compound is highly cell-line dependent, with IC50 values (the concentration that inhibits 50% of cell growth) typically falling in the low nanomolar range.[3][6] For initial experiments, it is advisable to perform a dose-response study to determine the IC50 for your specific cell line. A starting range of 1 nM to 100 nM is often a reasonable starting point for these initial characterizations.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time for this compound can vary significantly depending on the cell type, the concentration of the inhibitor, and the experimental endpoint being measured. Published studies have reported a range of incubation times, commonly between 24 and 72 hours for assessing cell viability.[7] However, effects on signaling pathways can sometimes be observed at much earlier time points. A time-course experiment is the most effective way to determine the optimal incubation period for your specific experimental goals.
Q5: Is this compound stable in cell culture medium?
While specific stability data in various cell culture media is not extensively published, it is standard practice to prepare fresh dilutions of this compound from a DMSO stock solution for each experiment to ensure consistent potency.
Troubleshooting Guide: Optimizing Incubation Time
Issue: No observable effect of this compound on cell viability.
-
Possible Cause 1: Sub-optimal incubation time. The incubation period may be too short to induce a significant effect on cell proliferation or survival.
-
Solution: Perform a time-course experiment. Plate your cells and treat them with this compound at its approximate IC50 concentration (if known) or a concentration in the mid-nanomolar range. Assess your endpoint (e.g., cell viability, apoptosis) at multiple time points, such as 24, 48, and 72 hours. This will help identify the optimal duration for observing the desired effect.
-
-
Possible Cause 2: Inappropriate concentration. The concentration of this compound may be too low to be effective in your specific cell line.
-
Solution: Conduct a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a fixed incubation time (e.g., 72 hours) to determine the IC50 value for your cell line.
-
-
Possible Cause 3: Cell line resistance. The target cell line may have intrinsic or acquired resistance to TOPK inhibitors.
-
Solution: Verify the expression of TOPK in your cell line via Western blot or qPCR. Cell lines with low or absent TOPK expression are less likely to respond to this compound.[8] Consider using a positive control cell line known to be sensitive to this compound.
-
Issue: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure you have a homogeneous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of the microplate may experience different evaporation rates, temperature, and humidity, affecting cell growth.
-
Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or cell culture medium.
-
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting of this compound or other reagents can introduce significant variability.
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, such as pre-wetting the pipette tip and using a consistent speed for aspiration and dispensing.
-
Data Presentation
Table 1: IC50 Values of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 (range) | 48 |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 (range) | 48 |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 (range) | 48 |
| 769-P | Kidney Cancer | 19.9 - 44.1 (range) | 48 |
| 786-O | Kidney Cancer | 19.9 - 44.1 (range) | 48 |
| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 (range) | Not Specified |
| Human Myeloma Lines | Multiple Myeloma | 11.6 - 29.4 (range) | 72 |
| Adherent SCLC Lines | Small Cell Lung Cancer | 1.3 - 8.4 (range) | 72 |
| Suspension SCLC Lines | Small Cell Lung Cancer | 0.4 - 7.2 (range) | 72 |
Note: Data compiled from multiple sources.[3][6][7] The S-enantiomer, this compound, is expected to have similar potency.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Analysis of Downstream Signaling by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the optimized incubation time. Include appropriate controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total AKT, p-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting workflow for optimizing this compound treatment.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Troubleshooting inconsistent results in (S)-OTS514 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TOPK inhibitor, (S)-OTS514. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound has limited aqueous solubility and is typically dissolved in DMSO for stock solutions. Precipitation can occur if the stock solution is not stored properly or if the final concentration in your aqueous experimental medium exceeds its solubility limit.
-
Troubleshooting Steps:
-
Visually inspect your stock solution before use. If precipitate is observed, gently warm the solution and vortex until it redissolves.
-
When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity and precipitation of the compound.
-
It is recommended to prepare fresh working solutions from a clear stock solution for each experiment. For in vivo studies, prepare the formulation freshly on the same day of use.[1]
-
Q2: I am observing inconsistent IC50 values for this compound in the same cell line across different experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound. It is advisable to store the stock solution in small aliquots to minimize this.
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as drug sensitivity can change with prolonged culturing.
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence the effective drug concentration per cell.
-
Assay Duration: The IC50 value is dependent on the incubation time. Ensure you are using a consistent treatment duration for all experiments.[2]
-
-
Assay Protocol Variability: Minor variations in the execution of the cell viability assay (e.g., incubation times with the viability reagent, reagent concentrations) can lead to different results. Standardize your protocol and ensure all steps are performed consistently.
Q3: I am not observing the expected downstream effects on p-AKT or p-p38 after this compound treatment in my western blots. What could be wrong?
A3: Difficulty in observing expected downstream effects can be due to several reasons:
-
Suboptimal Antibody Performance: Ensure your primary antibodies for phosphorylated proteins are validated and used at the recommended dilution.
-
Timing of Analysis: The phosphorylation status of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point to observe changes in phosphorylation after this compound treatment.
-
Cell Lysis and Sample Preparation: Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation during sample preparation.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Q4: I am observing significant toxicity in my in vivo experiments, even at doses reported in the literature. What can I do to mitigate this?
A4: this compound has been reported to cause hematopoietic toxicity in animal models, including reductions in red and white blood cells.[3]
-
Mitigation Strategies:
-
Liposomal Formulation: Consider using a liposomal formulation of this compound, which has been shown to reduce hematopoietic toxicity while maintaining anti-tumor efficacy.[4]
-
Dose Adjustment: If you are observing excessive toxicity, you may need to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitoring Animal Health: Closely monitor the health of the animals throughout the experiment, including body weight and complete blood counts (CBCs), to detect early signs of toxicity.
-
Data Presentation
This compound In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differences in TOPK expression and dependency. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| Various Myeloma Cell Lines | Multiple Myeloma | nanomolar concentrations | 72h, MTT assay[5] |
| ES-2 | Ovarian Cancer | 3.0 - 46 | Not specified |
| SKOV3 | Ovarian Cancer | 3.0 - 46 | Not specified |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | Not specified[3] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | Not specified[3] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | Not specified[3] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | Not specified[3] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | Not specified[3] |
| KHOS | Osteosarcoma | Dose-dependent decrease in viability | 2, 3, and 5 days[6] |
| U2OS | Osteosarcoma | Dose-dependent decrease in viability | 2, 3, and 5 days[6] |
| Adherent SCLC cell lines | Small Cell Lung Cancer | 1.3 - 8.4 | 72h, MTT assay |
| Suspension SCLC cell lines | Small Cell Lung Cancer | 0.4 - 7.2 | 72h, MTT assay |
This compound In Vivo Efficacy
This compound and its derivative OTS964 have demonstrated anti-tumor activity in various xenograft models.
| Cancer Type | Xenograft Model | Compound | Dosage and Administration | Key Findings |
| Multiple Myeloma | H929 xenograft in NSG mice | OTS964 | 50 or 100 mg/kg, oral gavage, 5 times per week | Reduced tumor size. |
| Lung Cancer | Not specified | OTS964 | Not specified | Complete tumor regression with a liposomal formulation.[4] |
| Colorectal Cancer | HCT-15 and SW620 xenografts | 9g (OTS964 analog) | 10 and 15 mg/kg, oral, once daily for 3 weeks | Significant tumor growth inhibition.[7] |
Experimental Protocols
Cell Viability Assay (MTS Protocol)
This protocol is adapted from standard MTS assay procedures and is suitable for determining the IC50 of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Western Blot Protocol for TOPK Signaling Pathway
This protocol outlines the general steps for analyzing the protein expression and phosphorylation status of key components in the TOPK signaling pathway after treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOPK, phospho-TOPK, FOXM1, phospho-AKT, AKT, phospho-p38, p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for determining this compound IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Showdown: In Vivo Efficacy of TOPK Inhibitors (S)-OTS514 and OTS964
In the landscape of targeted cancer therapy, inhibitors of T-LAK cell-originated protein kinase (TOPK) have emerged as a promising class of therapeutics. TOPK, a serine/threonine kinase, is overexpressed in a multitude of human cancers while exhibiting minimal expression in normal tissues, making it an attractive target for cancer-specific treatments.[1][2] Among the frontrunners in this class are (S)-OTS514 and OTS964, two potent small molecule inhibitors that have demonstrated significant anti-tumor activity in preclinical models. This guide provides an objective comparison of their in vivo efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Comparative In Vivo Efficacy
| Feature | This compound | OTS964 |
| Primary Target | TOPK (T-LAK cell-originated protein kinase) | TOPK (T-LAK cell-originated protein kinase) |
| Reported Efficacy | Significant elongation of overall survival.[3] | Complete tumor regression in multiple xenograft models.[4][5][6] |
| Administration Routes | Oral[3] | Oral, Intravenous (free and liposomal formulations)[4][7][8] |
| Key Advantage | Potent anti-myeloma activity demonstrated.[9] | High in vivo efficacy, with the potential for complete tumor eradication.[4][5] |
| Observed Toxicities | Hematopoietic toxicity (reduction in red and white blood cells, increase in platelets).[3] | Hematopoietic toxicity with the free compound (leukocytopenia with thrombocytosis).[7][8] |
| Toxicity Mitigation | - | Use of a liposomal formulation eliminates hematopoietic toxicity.[5][7][8] |
In-Depth In Vivo Performance
This compound: Focus on Survival Extension
This compound has shown notable in vivo efficacy, particularly in extending the survival of tumor-bearing mice. In a peritoneal dissemination xenograft model of ES-2 ovarian cancer, oral administration of OTS514 led to a significant elongation of overall survival compared to the vehicle control.[3] Further studies in oral squamous cell carcinoma xenografts also demonstrated that OTS514 administration readily suppressed tumor growth.[10] However, a significant challenge with this compound is its associated hematopoietic toxicity, characterized by a reduction in red and white blood cells and a marked increase in platelets.[3]
OTS964: Achieving Complete Tumor Regression
OTS964 has demonstrated remarkable in vivo anti-tumor activity, including complete tumor regression in various xenograft models.[4][5] Both oral and intravenous administration have proven effective. In a human lung cancer xenograft model (LU-99), intravenous administration of a liposomal formulation of OTS964 resulted in the complete disappearance of tumors in five out of six mice.[4][5] Similarly, oral administration of OTS964 led to complete tumor regression in all treated mice in the same model.[4][5]
A critical advancement with OTS964 has been the development of a liposomal formulation. While the free compound can induce hematopoietic adverse reactions, the liposomal delivery system effectively mitigates these toxicities without compromising the therapeutic effect.[5][7][8][11] This formulation allows for the administration of effective doses while minimizing side effects, a significant advantage in a clinical setting.
The Target: TOPK Signaling Pathway
Both this compound and OTS964 exert their anti-cancer effects by inhibiting TOPK, a key player in cell division. TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and is involved in activating downstream signaling pathways that promote cell proliferation and survival, such as the ERK/RSK/c-Jun pathway.[1] By inhibiting TOPK, these drugs disrupt cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[8]
Caption: TOPK signaling pathway and points of inhibition by this compound and OTS964.
Experimental Methodologies
The in vivo efficacy of this compound and OTS964 has been evaluated in various preclinical xenograft models. The following provides a general overview of the experimental protocols employed in these studies.
Animal Models
-
Xenograft Models: Human cancer cell lines (e.g., LU-99 for lung cancer, ES-2 for ovarian cancer, and various oral squamous carcinoma cell lines) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).[3][10][12] Tumor growth is monitored regularly.
Drug Administration
-
This compound: Administered orally to tumor-bearing mice.[3]
-
OTS964:
-
Oral Administration: The free compound is administered orally.[4][5]
-
Intravenous Administration: Both the free compound and a liposomal formulation have been administered intravenously.[4][7][8] The liposomal formulation is prepared to encapsulate the drug, which has been shown to reduce hematopoietic toxicity.[11]
-
Efficacy Evaluation
-
Tumor Growth Inhibition: Tumor volume is measured periodically throughout the study. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in treated groups to that in the vehicle control group.
-
Survival Analysis: The lifespan of the treated animals is monitored, and survival curves are generated. Statistical analyses (e.g., Kaplan-Meier analysis) are used to determine if the treatment significantly extends the overall survival of the animals.[3]
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of health. Hematological analysis (e.g., complete blood counts) is performed to assess for hematopoietic toxicity.[3]
Conclusion
Both this compound and OTS964 are potent TOPK inhibitors with significant in vivo anti-tumor activity. This compound has demonstrated a clear survival benefit in preclinical models, although its clinical development may be hampered by its hematopoietic toxicity. OTS964 has shown remarkable efficacy, including the ability to induce complete tumor regression. The development of a liposomal formulation for OTS964 that mitigates its primary toxicity represents a significant step forward, potentially offering a wider therapeutic window. For researchers and drug developers, the choice between these two inhibitors may depend on the specific cancer type being targeted, the desired therapeutic outcome, and the tolerance for potential side effects. The compelling preclinical data for both agents, particularly the liposomal formulation of OTS964, warrant further investigation in clinical trials.
References
- 1. ijbs.com [ijbs.com]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
A Comparative Guide to (S)-OTS514 and Other Known TOPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a significant therapeutic target in oncology.[1] Its expression is minimal in most normal tissues but is highly upregulated in a variety of cancers, correlating with poor prognosis.[2][3] TOPK plays a crucial role in multiple cellular processes integral to cancer progression, including cell cycle regulation, apoptosis, and signaling pathways that promote proliferation and metastasis.[2][4] This guide provides a comparative analysis of (S)-OTS514, a potent TOPK inhibitor, with other well-documented inhibitors: OTS964, HI-TOPK-032, and SKLB-C05, supported by experimental data and detailed protocols.
Performance Comparison of TOPK Inhibitors
The potency of TOPK inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available quantitative data for this compound and its counterparts.
| Inhibitor | Type | Target | IC50 | Key Findings & Observations |
| This compound | Small Molecule | TOPK | 2.6 nM (Biochemical) | Highly potent; induces cell cycle arrest and apoptosis; shows efficacy in multiple myeloma, small cell lung cancer, and ovarian cancer cell lines with IC50 values in the low nanomolar range.[5][6][7] A precursor, OTS514, was noted to have hematopoietic toxicity in vivo.[3] |
| OTS964 | Small Molecule | TOPK, CDK11 | 28 nM (Biochemical, TOPK) | Potent inhibitor that causes cytokinesis defects followed by apoptosis.[8] Effective in vivo in lung cancer xenograft models, with a liposomal formulation showing complete tumor regression and reduced hematopoietic toxicity.[3][9] |
| HI-TOPK-032 | Small Molecule | TOPK | ~2 µM (Biochemical) | ATP-competitive inhibitor; suppresses colon cancer growth in vitro and in vivo by reducing ERK-RSK phosphorylation and inducing apoptosis.[4] Shows some off-target activity against MEK1 and Chk1 at higher concentrations.[4] |
| SKLB-C05 | Small Molecule | TOPK | 0.5 nM (Biochemical) | A highly selective and potent inhibitor. In colorectal cancer (CRC) models, it inhibits growth and metastasis by blocking downstream MAPK and FAK/Src-MMP signaling pathways.[10] |
Signaling Pathways and Experimental Designs
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the TOPK signaling pathway and a standard experimental workflow.
TOPK Signaling Pathway
TOPK is a member of the MAPKK family and integrates signals from upstream kinases to phosphorylate a range of downstream targets, thereby promoting cancer cell proliferation, survival, and metastasis.[11] Key downstream pathways include the MAPK/ERK, p38 MAPK, and PI3K/Akt pathways.[2][4][7]
Caption: Simplified TOPK signaling cascade and its downstream effects.
Experimental Workflow for TOPK Inhibitor Evaluation
The process of evaluating a novel TOPK inhibitor typically involves a multi-stage approach, starting from a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess its effect on cancer cells.
Caption: General workflow for determining TOPK inhibitor potency.
Experimental Protocols
The following are detailed, synthesized methodologies for key experiments cited in the evaluation of TOPK inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol determines the direct inhibitory effect of a compound on TOPK enzymatic activity by measuring ADP production.[12]
Objective: To calculate the biochemical IC50 value of a test inhibitor against purified TOPK enzyme.
Materials:
-
Purified, recombinant active TOPK enzyme
-
Kinase-specific peptide substrate (e.g., a generic substrate like myelin basic protein, or a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test Inhibitor (this compound or other) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these concentrations into the Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) for control wells.
-
Add 2 µL of a solution containing the TOPK enzyme (e.g., 30 ng per reaction) in Kinase Buffer.[12]
-
Add 2 µL of a solution containing the substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km for TOPK.
-
-
Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of a TOPK inhibitor on cancer cell lines.[13]
Objective: To determine the cellular IC50 value, representing the concentration of an inhibitor that reduces cell viability by 50%.
Materials:
-
TOPK-expressing cancer cell line (e.g., HCT116, A549, LU-99)[8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Inhibitor (this compound or other) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (DMSO) control wells.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 4. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. TOPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
(S)-OTS514 vs. Doxorubicin: A Comparative Efficacy Analysis in Oncology Research
A detailed comparison of the preclinical efficacy of the novel TOPK inhibitor (S)-OTS514 and the standard chemotherapeutic agent doxorubicin in various cancer models.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), and doxorubicin, a long-standing anthracycline chemotherapeutic. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Disclaimer: The following data has been compiled from various independent preclinical studies. As no direct head-to-head comparative studies for this compound and doxorubicin were identified in the public domain, the presented efficacy data should be interpreted with caution. Variations in experimental protocols, cell lines, and animal models may influence the outcomes.
Executive Summary
This compound is an investigational small molecule inhibitor targeting TOPK, a kinase implicated in the proliferation and survival of various cancer cells. Its mechanism of action involves inducing cell cycle arrest and apoptosis. Doxorubicin, a cornerstone of chemotherapy for decades, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. While doxorubicin has broad-spectrum activity, its use is often associated with significant side effects. This guide collates available preclinical data to offer a comparative perspective on the efficacy of these two anti-cancer agents.
Data Presentation
In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in various cancer cell lines as reported in independent studies. Lower IC50 values indicate higher potency.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Multiple Myeloma | Various HMCLs | 11-29 (72h) | [1][2] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9-44.1 | [3] |
| Ovarian Cancer | Not specified | 3.0-46 | [3] |
Table 2: In Vitro Efficacy of Doxorubicin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer (NSCLC) | A549 | 5.05 (MTT assay) | [4] |
| Breast Cancer | MCF-7 | 0.40 (MTT assay) | |
| Breast Cancer (Doxorubicin-Resistant) | MCF-7/DOX | 0.70 (MTT assay) | |
| Breast Cancer | MCF-7 | 8.306 (48h, SRB assay) | [5] |
| Breast Cancer | MDA-MB-231 | 6.602 (48h, SRB assay) | [5] |
HMCLs: Human Myeloma Cell Lines MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay SRB: Sulforhodamine B assay
In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of OTS964 (a compound structurally related to this compound) and doxorubicin in xenograft models from separate studies.
Table 3: In Vivo Efficacy of OTS964 (related to this compound) in a Multiple Myeloma Xenograft Model
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| H929 human myeloma xenograft in NSG mice | OTS964 | 50 or 100 mg/kg, oral gavage, 5 times per week | 48%-81% reduction in tumor size compared to control | [1][2] |
Table 4: In Vivo Efficacy of Doxorubicin in a Lung Cancer Xenograft Model
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A549 and LL/2 lung cancer xenografts | Doxorubicin-loaded PBCA NPs | Not specified | 66% reduction in mean tumor volume compared to control (at 39 days) | [6] |
PBCA NPs: Poly(butylcyanoacrylate) nanoparticles
Signaling Pathways
This compound Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting TOPK. This inhibition leads to the disruption of several downstream signaling pathways crucial for cancer cell survival and proliferation, including AKT, p38 MAPK, and NF-κB signaling. A key consequence of TOPK inhibition is the loss of FOXM1, a transcription factor involved in cell cycle progression. This ultimately results in cell cycle arrest and apoptosis.[1][7]
Caption: this compound mechanism of action.
Doxorubicin Signaling Pathway
Doxorubicin's primary mechanism involves its intercalation into DNA, which disrupts DNA replication and transcription. It also inhibits topoisomerase II, an enzyme essential for resolving DNA supercoiling, leading to DNA strand breaks. Furthermore, doxorubicin can generate reactive oxygen species (ROS), causing oxidative stress and cellular damage, which contributes to its cytotoxic effects. These actions collectively trigger apoptotic pathways.
Caption: Doxorubicin mechanism of action.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: MTT cell viability assay workflow.
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells or H929 multiple myeloma cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, this compound (or a related compound like OTS964), and doxorubicin. The drugs are administered according to a specific dosing schedule (e.g., daily oral gavage for OTS964, weekly intravenous injection for doxorubicin).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Caption: Xenograft tumor model workflow.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
(S)-OTS514: A Comparative Guide to its Anti-Cancer Effects in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of (S)-OTS514, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). Through a detailed comparison with other TOPK inhibitors and standard-of-care chemotherapies, this document serves as a valuable resource for researchers investigating novel cancer therapeutics. The information presented is based on preclinical data from a variety of cancer models, including lung, ovarian, and multiple myeloma.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo models. As a targeted inhibitor of TOPK, a kinase implicated in multiple oncogenic signaling pathways, this compound offers a promising therapeutic strategy. This guide presents a side-by-side comparison of its efficacy, details the experimental protocols used for its validation, and visualizes the key signaling pathways involved.
Comparative Efficacy of this compound
The anti-cancer activity of this compound has been evaluated in numerous preclinical studies. The following tables summarize its inhibitory concentrations (IC50) in various cancer cell lines and compare them with other TOPK inhibitors and standard chemotherapy agents.
Table 1: In Vitro Efficacy of this compound and Other TOPK Inhibitors
| Cancer Type | Cell Line | This compound IC50 (nM) | OTS964 IC50 (nM) | HI-TOPK-032 IC50 (nM) |
| Ovarian Cancer | - | 3.0 - 46[1] | 14 - 110[1] | ~750 - 2000 (in Medulloblastoma)[2] |
| Multiple Myeloma | Human Myeloma Cell Lines (HMCLs) | Potent activity at nanomolar concentrations[3][4] | - | - |
| Lung Cancer | LU-99 | - | 7.6[5] | - |
| A549 | - | 31[5] | - | |
| Colon Cancer | HCT-116 | - | 33[5] | Suppresses growth[6] |
Table 2: In Vitro Efficacy of this compound vs. Standard Chemotherapies
| Cancer Type | Cell Line | This compound IC50 | Standard Chemotherapy | Standard Chemotherapy IC50 |
| Ovarian Cancer | A2780 | Not specified, but enhances cisplatin lethality[7] | Cisplatin | ~1 µM (in SKOV3)[8] |
| SKOV3 | IC50 determined[7] | Cisplatin | 17.4 - 25.7 µM[8] | |
| Lung Cancer | A549 | Potent activity | Doxorubicin | > 20 µM[9] |
| Multiple Myeloma | Human Myeloma Cell Lines (HMCLs) | Potent activity at nanomolar concentrations[3][4] | Bortezomib | Potent activity[10] |
In Vivo Efficacy
In a mouse xenograft model of multiple myeloma, the related TOPK inhibitor OTS964, administered orally at 100 mg/kg for 5 days a week, resulted in a 48%-81% reduction in tumor size.[3][4] In a separate study, oral administration of OTS964 at 100 mg/kg daily for two weeks led to complete tumor regression in all six mice with LU-99 lung tumors.[11] While these results are for OTS964, they suggest the potential in vivo efficacy of targeting TOPK. It is important to note that initial studies with OTS514 and OTS964 identified hematopoietic toxicity as a side effect.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the TOPK signaling pathway, a typical experimental workflow for evaluating anti-cancer drugs, and the logical framework of this comparative guide.
Caption: TOPK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating anti-cancer drugs.
Caption: Logical framework for comparing this compound with alternatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or comparator drugs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., TOPK, phosphorylated ERK, cleaved PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (orally or via injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice to assess treatment toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology or Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion
This compound is a promising anti-cancer agent with potent activity against a variety of cancer types in preclinical models. Its mechanism of action, targeting the TOPK signaling pathway, provides a strong rationale for its development as a targeted therapy. While direct comparative data with standard-of-care chemotherapies is still emerging, the existing evidence suggests that this compound warrants further investigation, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to validate and advance this potential new cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
A Preclinical vs. Clinical Showdown: (S)-OTS514 Takes on the Standard of Care in Oral Squamous Cell Carcinoma
For Immediate Release
In the landscape of oral squamous cell carcinoma (OSCC) treatment, a novel contender, (S)-OTS514, is emerging from preclinical studies, challenging the established standard of care. This guide offers a detailed comparison of the investigational drug this compound, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), against the current therapeutic benchmarks for OSCC. We present a comprehensive analysis of available data to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this new molecularly targeted agent.
Executive Summary
Oral squamous cell carcinoma, a prevalent and aggressive malignancy, is primarily managed by a combination of surgery, radiation therapy, and chemotherapy. While these modalities can be effective, they are often associated with significant toxicities and limitations, particularly in advanced or recurrent disease. This compound represents a targeted approach, aiming to exploit a specific vulnerability in cancer cells by inhibiting TOPK, a kinase implicated in tumor proliferation and survival. Preclinical evidence suggests that this compound can induce cell cycle arrest and apoptosis in OSCC cells and suppress tumor growth in animal models. This guide will dissect the mechanism of action, experimental efficacy, and treatment protocols of both this compound and the standard of care, offering a side-by-side comparison to illuminate the potential advantages and remaining questions for this promising new agent.
This compound: A Targeted Approach
This compound is a small molecule inhibitor that targets TOPK (also known as PDZ-binding kinase or PBK), a serine/threonine kinase that is overexpressed in various cancers, including OSCC, and is associated with a poor prognosis.[1][2][3] Its mechanism of action is centered on the disruption of key cellular processes essential for cancer cell proliferation and survival.
Mechanism of Action:
This compound's inhibition of TOPK leads to the downregulation of E2F target genes and modulation of the p53 signaling pathway.[1][3] This dual action effectively halts the cell cycle and triggers programmed cell death (apoptosis) in cancer cells.[1][3][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound in oral squamous cell carcinoma.
Standard of Care for Oral Squamous Cell Carcinoma
The current standard of care for OSCC is a multidisciplinary approach tailored to the stage and location of the tumor.[2]
-
Surgery: Surgical resection of the primary tumor and affected lymph nodes is the cornerstone of treatment for resectable OSCC.[2]
-
Radiation Therapy: Often used as an adjuvant treatment after surgery, especially in patients with high-risk features, or as a primary treatment for unresectable tumors.[2]
-
Chemotherapy: Typically administered concurrently with radiation (chemoradiation) to enhance its efficacy, particularly in locally advanced disease.[2] Cisplatin-based regimens are a common standard.[5] For metastatic disease, chemotherapy, targeted therapy, or immunotherapy may be used.[6]
Performance Comparison: this compound vs. Standard of Care
The following tables summarize the available quantitative data for the efficacy of this compound in preclinical settings and the standard of care in clinical settings. It is important to note that a direct comparison is challenging due to the different stages of development (preclinical vs. clinical) and the inherent variability in patient populations and study designs.
Table 1: Preclinical Efficacy of this compound in Oral Squamous Cell Carcinoma
| Parameter | Cell Lines | Results | Source |
| In Vitro Cytotoxicity | HSC-2, HSC-3, SAS, OSC-19 | Decreased cell survival in a dose-dependent manner. | [1][3] |
| Apoptosis Induction | OSCC cell lines | Significantly increased the number of apoptotic cells and caspase-3/7 activity. | [1][3] |
| In Vivo Efficacy | HSC-2 derived xenograft in immunodeficient mice | Intraperitoneal injection of OTS514 (10 mg/kg) readily suppressed tumor growth compared to vehicle treatment. | [7] |
Specific IC50 values and tumor growth inhibition percentages for OSCC models were not detailed in the reviewed literature.
Table 2: Clinical Efficacy of Standard of Care in Oral Squamous Cell Carcinoma
| Treatment Modality | Stage of Disease | Efficacy Endpoint | Reported Efficacy | Source |
| Surgery followed by Adjuvant Radiotherapy | High-risk OSCC | 5-Year Locoregional Control | 84% | [6] |
| High-risk OSCC | 5-Year Overall Survival | 63% | [6] | |
| Definitive Radiotherapy +/- Systemic Therapy | Unresectable OSCC | 5-Year Overall Survival (with systemic therapy) | 43.9% | [2] |
| Unresectable OSCC | 5-Year Overall Survival (RT alone) | 23.1% | [2] | |
| Concurrent Chemoradiation (Cisplatin-based) | Locally Advanced (Stage IV) HNSCC | Complete Response (CR) Rate | 71.4% | [8] |
| Locally Advanced (Stage IV) HNSCC | 3-Year Overall Survival | 51.2% | [8] | |
| Advanced Oral Cancer | Overall Response Rate (CR+PR) | 94% | [9] | |
| Advanced Oral Cancer | 5-Year Overall Survival | 33.0% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
This compound Preclinical Studies
In Vitro Cell Viability and Apoptosis Assays:
-
Cell Lines: Human OSCC cell lines (HSC-2, HSC-3, SAS, and OSC-19) were used.[1][3]
-
Treatment: Cells were treated with varying concentrations of OTS514.
-
Viability Assessment: Cell survival was measured to determine the dose-dependent effect of the drug.
-
Apoptosis Detection: Apoptosis was quantified by measuring the activity of caspase-3 and caspase-7, key enzymes in the apoptotic pathway.[1][3]
In Vivo Xenograft Model:
-
Animal Model: Immunodeficient mice were used.
-
Tumor Implantation: HSC-2 OSCC cells were implanted to establish tumors.[7]
-
Treatment Regimen: Mice were treated with intraperitoneal injections of OTS514 (10 mg/kg) or a vehicle control.[7]
-
Efficacy Evaluation: Tumor growth was monitored to assess the anti-tumor effect of OTS514.[7]
The following diagram illustrates a general workflow for preclinical evaluation of an anti-cancer drug like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Standard of Care Clinical Protocols
Concurrent Chemoradiation:
-
Patient Population: Patients with locally advanced squamous cell carcinoma of the head and neck.
-
Chemotherapy: A common regimen involves high-dose cisplatin (100 mg/m²) administered intravenously every 3 weeks concurrently with radiation therapy. Weekly low-dose cisplatin is also an option.[8]
-
Radiation Therapy: Definitive radiation doses are typically in the range of 66-72 Gy, delivered in daily fractions over several weeks.[9] Techniques like Intensity-Modulated Radiation Therapy (IMRT) are used to minimize damage to surrounding healthy tissues.
Conclusion and Future Directions
The preclinical data for this compound in oral squamous cell carcinoma are promising, demonstrating its ability to inhibit cancer cell growth and induce apoptosis through a targeted mechanism of action. This offers a potential advantage over the broader, and often more toxic, effects of standard chemotherapy and radiation.
However, it is crucial to acknowledge the preliminary nature of the this compound data. The transition from preclinical models to clinical efficacy in human patients is a significant hurdle. Key questions remain regarding the optimal dosing, potential for resistance, and the long-term safety profile of this compound in humans.
The standard of care for OSCC, while established, continues to evolve with refinements in surgical techniques, radiation delivery, and systemic therapies. The clinical data presented for the standard of care provide a robust benchmark against which novel agents like this compound must be measured.
Future research should focus on:
-
Conducting Phase I clinical trials to establish the safety and recommended Phase II dose of this compound in patients with advanced solid tumors, including OSCC.
-
Identifying predictive biomarkers to select patients most likely to respond to TOPK inhibition.
-
Investigating this compound in combination with standard-of-care therapies to assess potential synergistic effects and overcome resistance mechanisms.
References
- 1. Local control of oropharyngeal carcinoma by irradiation alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Definitive Radiotherapy for Squamous Cell Carcinoma of The Oral Cavity: a Single-institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preoperative simultaneous cisplatin- or carboplatin-based chemotherapy and radiotherapy for squamous cell carcinoma of the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing high‐dose cisplatin with cisplatin‐based combination chemotherapy in definitive concurrent chemoradiation setting for locally advanced head and neck squamous cell carcinoma (LAHNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor control and survival after postoperative radiotherapy for high-risk oral cavity cancer: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent Chemoradiation with Low-Dose Weekly Cisplatin in Locally Advanced Stage IV Head and Neck Squamous Cell Carcinoma [e-crt.org]
- 9. Concurrent chemoradiotherapy with intravenous cisplatin and docetaxel for advanced oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TOPK Inhibitors: (S)-OTS514 and HI-TOPK-032
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TOPK inhibitors (S)-OTS514 and HI-TOPK-032, supported by experimental data. T-LAK cell-originated protein kinase (TOPK) has emerged as a promising therapeutic target in oncology due to its overexpression in various cancers and its limited expression in normal tissues. This document delves into the mechanism of action, in vitro and in vivo efficacy, and experimental protocols for two of its prominent inhibitors.
Mechanism of Action and Target Profile
Both this compound and HI-TOPK-032 are small molecule inhibitors that target the kinase activity of TOPK, a member of the mitogen-activated protein kinase kinase (MAPKK) family. By inhibiting TOPK, these compounds disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
This compound is a highly potent and selective inhibitor of TOPK. It has demonstrated robust anti-tumor activity across a range of cancer types by inducing cell cycle arrest and apoptosis.[1][2][3][4]
HI-TOPK-032 also functions as a specific inhibitor of TOPK.[5][6] It has been shown to effectively suppress the growth of various cancers, including colon cancer, by inhibiting TOPK's kinase activity and modulating downstream signaling pathways.[5][6] While potent against TOPK, at higher concentrations (5 µM), it has been observed to inhibit MEK1 activity by 40%, suggesting a degree of off-target activity at supra-physiological concentrations.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and HI-TOPK-032, providing a basis for a comparative assessment of their potency and efficacy.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 (Cell-Free Assay) |
| This compound | TOPK | 2.6 nM[1][2][3] |
| HI-TOPK-032 | TOPK | 2 µM |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values in Cancer Cell Lines)
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Range |
| This compound | Ovarian Cancer | Various | 3.0 - 46 nM |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 nM[1] | |
| Multiple Myeloma | Various HMCLs | Nanomolar concentrations[4][7] | |
| HI-TOPK-032 | Medulloblastoma (Group 3) | D341, D425, HDMB03 | ~750 nM - 2 µM[2] |
| Colon Cancer | HCT-116 | Dose-dependent inhibition[5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and validation of these findings.
In Vitro TOPK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of TOPK.
-
Reaction Setup: Prepare a reaction mixture containing recombinant active TOPK enzyme, a suitable substrate (e.g., histone H3), and [γ-³²P]ATP in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or HI-TOPK-032) or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or HI-TOPK-032 for a specified duration (e.g., 72 hours). Include untreated cells as a control.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups and administer the test compound (this compound or HI-TOPK-032) or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Efficacy Evaluation: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy of the compound.
Signaling Pathways and Mechanisms
The following diagrams illustrate the TOPK signaling pathway and the proposed mechanisms of action for this compound and HI-TOPK-032.
Caption: Simplified TOPK signaling pathway in cancer.
Caption: Mechanism of action for this compound and HI-TOPK-032.
Concluding Remarks
This comparative analysis reveals that both this compound and HI-TOPK-032 are valuable research tools for investigating the role of TOPK in cancer. This compound exhibits significantly higher potency in cell-free assays and demonstrates broad anti-proliferative activity in the nanomolar range across various cancer cell lines. HI-TOPK-032, while also a potent inhibitor, shows a lower in vitro kinase inhibitory potency in the available literature. However, it has demonstrated clear dose-dependent efficacy in cellular and in vivo models.
The choice between these inhibitors may depend on the specific research question, the cancer model being studied, and the desired potency. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and a deeper understanding of TOPK inhibition as a therapeutic strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
A Head-to-Head Showdown: (S)-OTS514 Versus Leading Kinase Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TOPK inhibitor (S)-OTS514 against a panel of established and investigational kinase inhibitors, including Fedratinib, Pacritinib, Momelotinib, and Gandotinib. This report synthesizes available preclinical data to highlight differences in mechanism of action, potency, and cellular effects, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
This compound is the potent S-enantiomer of OTS514, a small molecule inhibitor targeting T-LAK cell-originated protein kinase (TOPK).[1] TOPK is a mitotic kinase frequently overexpressed in a variety of cancers, playing a crucial role in cell proliferation, apoptosis, and maintenance of cancer stem cells.[2][3] In contrast, Fedratinib, Pacritinib, Momelotinib, and Gandotinib are predominantly inhibitors of the Janus kinase (JAK) family, particularly JAK2, a key mediator of cytokine signaling often dysregulated in myeloproliferative neoplasms.[4][5][6][7] This guide presents a comparative analysis of their preclinical performance, focusing on their distinct mechanisms and potential therapeutic applications.
Comparative Analysis of Kinase Inhibitor Potency
The in vitro potency of this compound and the comparator kinase inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit 50% of a biological process, are summarized below. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Inhibitor | Target(s) | Cell Line(s) | IC50 (nM) | Cancer Type |
| This compound | TOPK | Enzymatic Assay | 2.6[5][8][9] | - |
| Kidney Cancer Cell Lines (VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O) | 19.9 - 44.1[8] | Kidney Cancer | ||
| Ovarian Cancer Cell Lines | 3.0 - 46[8] | Ovarian Cancer | ||
| Small Cell Lung Cancer Cell Lines | 0.4 - 42.6[10] | Small Cell Lung Cancer | ||
| Fedratinib | JAK2, JAK2V617F, FLT3, RET | Enzymatic Assay (JAK2) | 3[11][12] | - |
| HEL (JAK2V617F) | ~300[13] | Erythroleukemia | ||
| Ba/F3-JAK2V617F | ~300[13] | Pro-B Cell Leukemia | ||
| KBV20C | 6,900[14] | Cervical Cancer | ||
| KB | 8,600[14] | Cervical Cancer | ||
| Pacritinib | JAK2, JAK2V617F, FLT3 | Enzymatic Assay (JAK2) | 23[15] | - |
| Enzymatic Assay (JAK2V617F) | 19[16] | - | ||
| MV4-11 (FLT3-ITD) | 47[15][17] | Acute Myeloid Leukemia | ||
| MOLM-13 (FLT3-ITD) | 67[15][17] | Acute Myeloid Leukemia | ||
| Ba/F3-JAK2V617F | 160[18] | Pro-B Cell Leukemia | ||
| Momelotinib | JAK1, JAK2, ACVR1 | Enzymatic Assay (JAK1) | 11[2][4][19][20] | - |
| Enzymatic Assay (JAK2) | 18[2][4][19][20] | - | ||
| Ba/F3-MPLW515L | 200[2][20] | Pro-B Cell Leukemia | ||
| HEL (JAK2V617F) | 1,500[2] | Erythroleukemia | ||
| Lymphoid Cell Lines | 1,800 - 9,600[21] | Lymphoid Malignancies | ||
| Gandotinib (LY2784544) | JAK2, JAK2V617F, FLT3 | Enzymatic Assay (JAK2) | 3[22][23] | - |
| Ba/F3-JAK2V617F (proliferation) | 55[3][22] | Pro-B Cell Leukemia | ||
| Ba/F3-JAK2V617F (signaling) | 20[22] | Pro-B Cell Leukemia | ||
| TF-1 (JAK2) | 45[22] | Erythroleukemia |
Mechanisms of Action and Signaling Pathways
This compound and the comparator JAK inhibitors exert their anti-cancer effects through distinct signaling pathways.
This compound and the TOPK Signaling Pathway
This compound is a highly potent inhibitor of TOPK, a serine/threonine kinase that is a member of the MAPKK family.[5][8][9] TOPK is involved in multiple cellular processes that are critical for cancer progression, including cell cycle regulation, proliferation, and apoptosis.[24] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in various cancer cells.[8][9] Furthermore, TOPK inhibition by OTS514 disrupts several downstream pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[2][25]
Caption: TOPK Signaling Pathway and Inhibition by this compound.
JAK Inhibitors and the JAK-STAT Signaling Pathway
Fedratinib, Pacritinib, Momelotinib, and Gandotinib primarily target the JAK-STAT signaling pathway.[4][5][6][7] This pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors, and plays a fundamental role in hematopoiesis and immune response.[26] In many hematological malignancies, mutations in JAK2 (e.g., V617F) lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[12] These inhibitors bind to the ATP-binding site of JAK kinases, blocking their activity and subsequent phosphorylation of STAT proteins, thereby inhibiting gene transcription and inducing apoptosis in malignant cells.[11]
Caption: JAK-STAT Pathway and Inhibition by JAK Inhibitors.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models provide crucial insights into the potential therapeutic efficacy of these inhibitors.
This compound: In a mouse xenograft model using human lung cancer cells, OTS964, a derivative of OTS514 for oral administration, led to a 48%-81% reduction in tumor size when administered orally at 100 mg/kg, five days a week.[2] The treatment was reported to be well-tolerated.[2] In a separate study, oral administration of OTS514 significantly extended the overall survival in an ES-2 ovarian cancer abdominal dissemination xenograft model.[8]
Fedratinib: In mouse models of JAK2V617F-driven myeloproliferative disease, fedratinib has been shown to block the phosphorylation of STAT5, increase survival, and improve disease-associated features.
Pacritinib: Oral administration of pacritinib in murine models of FLT3-ITD-driven acute myeloid leukemia resulted in significant inhibition of primary tumor growth and lung metastasis.[15]
Gandotinib (LY2784544): In a JAK2V617F-induced myeloproliferative neoplasm model, oral treatment with gandotinib significantly reduced the tumor burden.[23]
Direct comparative in vivo studies between this compound and these JAK inhibitors in the same cancer model are not currently available in the public domain.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration-dependent effect of a kinase inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the kinase inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[14]
-
Formazan Formation: The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.[14]
-
Solubilization (MTT only): For the MTT assay, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the water-insoluble formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm for MTT and 490 nm for MTS.[14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins (e.g., TOPK, phosphorylated STATs) in cell lysates after treatment with a kinase inhibitor.
Detailed Methodology:
-
Cell Lysis: Cells are treated with the kinase inhibitor for a specified time, then washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[11][20]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled to denature the proteins, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][20]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[11][16]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-TOPK, anti-phospho-STAT3) overnight at 4°C.[16]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by exposing the membrane to X-ray film or using a digital imaging system.[24]
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of a kinase inhibitor in a living organism.
Detailed Methodology:
-
Cell Implantation: A specific number of human cancer cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[19]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[21]
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The kinase inhibitor is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives a vehicle.[2]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size, or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., histology, western blotting).
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted, and statistical analysis is performed to determine the significance of any anti-tumor effects.
Conclusion
This compound represents a promising therapeutic agent that targets the TOPK signaling pathway, a distinct mechanism of action compared to the JAK inhibitors Fedratinib, Pacritinib, Momelotinib, and Gandotinib. While direct comparative preclinical data is scarce, the available information suggests that this compound exhibits potent anti-proliferative and pro-apoptotic effects in a range of solid and hematological cancer cell lines. The JAK inhibitors, on the other hand, have a well-established role in malignancies driven by aberrant JAK-STAT signaling, particularly myelofibrosis. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these inhibitors in various cancer models to better define their potential clinical applications. This guide provides a foundational comparison based on current preclinical evidence to aid researchers in their ongoing drug development efforts.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition in myelofibrosis: how to sequence treatment in this new era of multiple options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in 2025 and beyond: indications and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of fedratinib for adult patients with newly diagnosed and previously treated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. dojindo.com [dojindo.com]
- 9. scispace.com [scispace.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Combination therapy in myelofibrosis: reviewing the data and testing new combinations | VJHemOnc [vjhemonc.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Frontiers | PROTACs: Walking through hematological malignancies [frontiersin.org]
- 16. mskcc.org [mskcc.org]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. bio-rad.com [bio-rad.com]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. youtube.com [youtube.com]
- 21. Ruxolitinib Versus Best Available Therapy for Polycythemia Vera Intolerant or Resistant to Hydroxycarbamide in a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Analysis of the Therapeutic Index: (S)-OTS514 Versus Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel cancer therapeutics with a wider therapeutic window remains a cornerstone of oncological research. This guide provides a comparative assessment of the novel targeted therapy, (S)-OTS514, against traditional chemotherapy agents. This compound is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), a protein kinase frequently overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2][3][4] Traditional chemotherapy, while a mainstay of cancer treatment, is often limited by a narrow therapeutic index, leading to significant systemic toxicity.[5][6][7][8][9] This document synthesizes available preclinical data to objectively compare the therapeutic potential of this compound with established cytotoxic agents, focusing on efficacy and toxicity profiles to infer their respective therapeutic indices.
Data Presentation: Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the toxic dose in 50% of the population (TD50) or lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50). A higher TI indicates a more favorable safety profile.
Due to the limited availability of public data directly stating the LD50 and ED50 for this compound in comparable preclinical models, a direct TI calculation is not feasible at this time. However, by examining the efficacy and toxicity data from preclinical studies, we can infer the potential for a favorable therapeutic window.
Table 1: Preclinical Efficacy and Toxicity of this compound and Related Compounds
| Compound | Cancer Model | Efficacy (Dose & Regimen) | Observed Toxicity | Reference |
| This compound | Ovarian Cancer (ES-2 abdominal dissemination xenograft) | 25 and 50 mg/kg, oral administration; significantly elongated overall survival | Not specified in abstract | [10] |
| This compound | Lung Cancer (A549 xenograft) | 1, 2.5, and 5 mg/kg; dose-dependent tumor growth inhibition | Not specified in abstract | [10] |
| OTS964 (related TOPK inhibitor) | Lung Cancer (LU-99 xenograft) | 100 mg/kg, oral, 5 days/week; 48%-81% tumor size reduction | Well-tolerated | [1][3] |
| OTS964 (related TOPK inhibitor) | Lung Cancer (LU-99 xenograft) | Intravenous, twice a week for 3 weeks; complete tumor regression in 5 of 6 mice | No detectable toxicity with liposomal formulation. Free drug caused hematopoietic toxicity (leukocytopenia, thrombocytosis). | [4] |
Table 2: Estimated Therapeutic Index of Traditional Chemotherapy Agents in Murine Models
| Chemotherapeutic Agent | LD50 (mg/kg, mice) | ED50 (mg/kg, mice) | Estimated Therapeutic Index (LD50/ED50) | Reference |
| Doxorubicin | ~10 | ~1.5 (estimated from effective dose ranges) | ~6.7 | [5][9] |
| Cisplatin | ~12 | ~2.5 (estimated from effective dose ranges) | ~4.8 | [7] |
| Paclitaxel | 37 (commercial formulation) | ~10 (estimated from effective dose ranges) | ~3.7 | [8][11] |
Note: The ED50 values are estimated from dose-response curves and effective treatment regimens described in the cited literature and may not represent the precise ED50. These values are for illustrative purposes to highlight the typically narrow therapeutic index of traditional chemotherapy.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting TOPK, a serine/threonine kinase involved in crucial cellular processes like mitosis and cell proliferation. Inhibition of TOPK by this compound leads to cytokinesis failure and subsequent apoptosis in cancer cells.[12] This targeted approach is distinct from the non-specific mechanism of many traditional chemotherapies that primarily affect rapidly dividing cells, both cancerous and healthy. The signaling cascade affected by this compound involves the disruption of pro-survival pathways including AKT, p38 MAPK, and NF-κB.[1][3]
Experimental Protocols
Determination of Therapeutic Index in Preclinical Models
A generalized workflow for assessing the therapeutic index of a novel compound like this compound in a preclinical setting is outlined below.
Methodology for Key Experiments
1. In Vivo Efficacy Studies (Xenograft Model)
-
Objective: To determine the effective dose (ED50) of this compound that causes a 50% reduction in tumor growth.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., lung, ovarian, or multiple myeloma cell lines).[1][3]
-
Treatment Protocol: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at various dose levels.[1][3]
-
Data Collection: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The ED50 is calculated from the dose-response curve of tumor growth inhibition.
2. In Vivo Toxicity Studies (Maximum Tolerated Dose/Lethal Dose)
-
Objective: To determine the maximum tolerated dose (MTD) and/or the lethal dose (LD50) of this compound.
-
Animal Model: Healthy mice of a specific strain (e.g., BALB/c or C57BL/6) are used.
-
Treatment Protocol: Increasing doses of this compound are administered to different groups of mice.
-
Data Collection: Animals are observed for signs of toxicity, including weight loss, changes in behavior, and mortality, over a specified period (e.g., 14 days for acute toxicity). Blood samples may be collected for hematological and clinical chemistry analysis to assess organ-specific toxicity.
-
Endpoint: The LD50 is the statistically estimated dose that is lethal to 50% of the animals. The MTD is the highest dose that does not cause unacceptable toxicity or more than a certain percentage of body weight loss.
Discussion and Conclusion
The preclinical data, although not providing a direct therapeutic index for this compound, suggests a promising therapeutic window, particularly with advanced formulations. The high efficacy of the related compound OTS964 in inducing complete tumor regression in xenograft models at well-tolerated doses, especially when delivered in a liposomal formulation that mitigates hematopoietic toxicity, points towards a significant advantage over traditional chemotherapy.[4]
Traditional chemotherapy agents, as illustrated in Table 2, generally exhibit a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes significant toxicity. This narrow window is a major limiting factor in their clinical use, often leading to severe side effects that can impact patient quality of life and treatment adherence.
The targeted mechanism of this compound, selectively inhibiting a kinase overexpressed in cancer cells, provides a strong rationale for its potentially wider therapeutic index. By sparing normal, healthy cells that do not rely on TOPK for their proliferation, this compound has the potential to achieve potent anti-tumor activity with a more favorable safety profile.
Further preclinical studies designed to explicitly determine the LD50 and ED50 of this compound in various cancer models are warranted to definitively calculate its therapeutic index and provide a more direct comparison with traditional chemotherapy. However, the existing evidence strongly supports the continued development of this compound as a promising targeted therapy with the potential to offer a significant improvement in the therapeutic index for cancer treatment.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. tandfonline.com [tandfonline.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Improved therapeutic index of cisplatin by procaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. OTS514 [shop.labclinics.com]
- 11. Intraperitoneal paclitaxel is a safe and effective therapeutic strategy for treating mucinous appendiceal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Cisplatin Mouse Models: Treatment, Toxicity and Translatability | Semantic Scholar [semanticscholar.org]
Cross-validation of (S)-OTS514's TOPK Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TOPK (T-LAK cell-originated protein kinase) inhibitor (S)-OTS514 with other known TOPK inhibitors. The information presented is collated from various experimental sources to offer a comprehensive overview of its performance in multiple assays.
Comparative Analysis of TOPK Inhibitors
This compound has emerged as a highly potent inhibitor of TOPK, a serine/threonine kinase implicated in various cancers. Its efficacy has been evaluated in multiple preclinical studies, often in comparison to other TOPK inhibitors.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other TOPK inhibitors against TOPK kinase activity in cell-free assays.
| Inhibitor | IC50 (nM) for TOPK | Reference(s) |
| This compound | 2.6 | [1][2] |
| OTS964 | 28 | [3] |
| HI-TOPK-032 | Potent and specific | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and may not be directly comparable across different studies.
Cellular Activity
Beyond direct kinase inhibition, the effectiveness of these compounds has been assessed in various cancer cell lines. The following table summarizes the observed effects of this compound on cell viability in different cancer types.
| Cell Line Type | Cancer Type | IC50 Range (nM) | Observed Effects | Reference(s) |
| VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | Kidney Cancer | 19.9 - 44.1 | Growth inhibition | [2] |
| Multiple Cell Lines | Ovarian Cancer | 3.0 - 46 | Growth inhibition | [2] |
| Human Myeloma Cell Lines (HMCL) | Multiple Myeloma | 1.5625 - 100 | Cell cycle arrest, apoptosis | [1][4] |
| Adherent Small Cell Lung Cancer | Lung Cancer | 1.3 - 8.4 | Growth suppression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize TOPK inhibitors.
In Vitro TOPK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant TOPK enzyme
-
Substrate (e.g., a generic kinase substrate like myelin basic protein)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of inhibitor or DMSO (vehicle control).
-
2 µl of diluted TOPK enzyme in Kinase Buffer.
-
2 µl of a mix of the substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the kinase reaction to proceed.[6]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[6]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the TOPK kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 7 x 10³ cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control (DMSO) for a specific duration (e.g., 72 hours).[4][5][7]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (e.g., 4 hours).[7]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[7]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-p38 MAPK
This technique is used to detect the phosphorylation status of downstream targets of TOPK, such as p38 MAPK, to confirm the inhibitor's effect on the signaling pathway within the cell.
Materials:
-
Cancer cell lines
-
This compound or other test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.[9]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again before applying the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using an imaging system.
-
Analysis: To confirm equal protein loading and to normalize the results, strip the membrane and re-probe with an antibody against total p38 and a loading control antibody. Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Visualizing Pathways and Processes
TOPK Signaling Pathway
TOPK is a key component of the MAPK signaling pathway and is involved in regulating cell proliferation, survival, and apoptosis.[10][11][12] Its activation can lead to the phosphorylation of several downstream targets.
Caption: Simplified TOPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the key steps involved in a typical in vitro kinase assay to determine the inhibitory potential of a compound.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Logical Relationship: Comparison of TOPK Inhibitors
This diagram illustrates the comparative potency of the discussed TOPK inhibitors based on their reported IC50 values.
Caption: Comparative potency of selected TOPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. MAPK signaling pathway | Abcam [abcam.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for (S)-OTS514
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and responsible disposal. (S)-OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), is a valuable tool in cancer research.[1][2][3] While it offers significant promise, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures based on best practices for handling potent kinase inhibitors and cytotoxic agents.[4][5][6]
Key Compound Information
This compound is the S-enantiomer of OTS514 and is characterized by its potent inhibitory activity.[2] The following table summarizes its key identifiers and physical properties.
| Identifier | Value | Reference |
| Chemical Name | 9-[4-[(1R)-2-amino-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one | [1] |
| CAS Number | 1338541-25-5 | [2] |
| Molecular Formula | C₂₁H₂₀N₂O₂S | [1] |
| Molecular Weight | 364.5 g/mol | [1] |
| Appearance | Solid powder | [7][8] |
| Solubility | Soluble in DMSO | [8][9] |
Safety First: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear a lab coat. Ensure it is regularly cleaned and stored separately from personal clothing.[10] |
| Respiratory Protection | Use a certified respirator if handling large quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and to prevent environmental contamination.[11][12][13]
Step 1: Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, gloves, and bench paper.
Step 2: Waste Containment
Proper containment is crucial to prevent the release of the chemical into the environment.
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, durable, and leak-proof hazardous waste container.[5][12]
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and chemical-resistant container.[5][12] Do not dispose of any liquid waste containing this compound down the drain.[6][12]
-
Sharps: Any sharps, such as needles or broken glass, that are contaminated with this compound should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[12]
Step 3: Labeling and Storage
Accurate labeling and secure storage are essential for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of accumulation should also be clearly visible.[4][5][12]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[5][6]
Step 4: Final Disposal
The final step is to arrange for the professional disposal of the hazardous waste.
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][6]
-
Professional Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.[12]
Experimental Protocol Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a research laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while continuing their vital work in advancing scientific knowledge.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of environmental contaminants on extracellular vesicles and their key molecular regulators: A literature and database-driven review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exposure to environmental chemicals and cancer risk: epidemiological evidence from Japanese studies - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-OTS514
(S)-OTS514 is a potent T-LAK cell-originated protein kinase (TOPK) inhibitor intended for research use only. [1][2][3] Due to its cytotoxic nature and potential hazards, strict adherence to safety protocols is crucial to protect researchers and the environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods for this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Material/Standard Specification | Purpose |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1-2020 or EN166 | Protects eyes from splashes and airborne particles. A face shield offers broader facial protection.[6] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile or Neoprene (ASTM F739) | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable Lab Coat or Gown | Spunbond polypropylene or similar fluid-resistant material | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95/FFP2 Respirator or Higher | NIOSH or EN 149 approved | Recommended when handling the powder form to prevent inhalation of aerosolized particles.[8] |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable material | Protects feet from spills and falling objects.[6] |
Operational Plan for Handling this compound
A systematic approach is necessary to minimize exposure risk during the handling of this compound.
| Step | Procedure | Key Considerations |
| 1. Preparation | Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles. Assemble all necessary equipment and reagents before handling the compound. | Ensure proper ventilation and that the designated area is clean and free of clutter. |
| 2. Weighing | When weighing the solid form of this compound, use a balance within a ventilated enclosure. Use anti-static weigh paper or a dedicated weighing vessel. | Minimize the creation of dust. Respiratory protection is critical during this step. |
| 3. Reconstitution | Prepare solutions in a fume hood. Add the solvent slowly to the vial containing the compound to avoid splashing. This compound is soluble in DMSO.[9] | Ensure the vial is securely capped and vortex or sonicate as needed to fully dissolve the compound. |
| 4. Use in Experiments | When adding the compound to cell cultures or other experimental systems, use appropriate liquid handling techniques to prevent splashes and aerosols. | All work should be conducted in a controlled environment like a biological safety cabinet. |
| 5. Decontamination | After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable deactivating agent or 70% ethanol followed by a cleaning agent. | Dispose of all cleaning materials as hazardous waste. |
Disposal Plan for this compound
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[10][11]
| Waste Stream | Disposal Method | Container and Labeling |
| Unused/Expired this compound | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. | Collect in a clearly labeled, sealed, and leak-proof container. Label as "Hazardous Waste: this compound". |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated hazardous waste container. | Use a puncture-resistant container for sharps. Label as "Hazardous Waste: this compound Contaminated Materials". |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container. | The container should be clearly labeled "Hazardous Waste" and list all chemical components, including "this compound". |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of safety procedures for handling this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key safety stages for handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
